Timegadine hydrochloride
Description
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Properties
CAS No. |
71080-06-3 |
|---|---|
Molecular Formula |
C20H24ClN5S |
Molecular Weight |
402.0 g/mol |
IUPAC Name |
2-cyclohexyl-1-(2-methylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine;hydrochloride |
InChI |
InChI=1S/C20H23N5S.ClH/c1-14-13-18(16-9-5-6-10-17(16)22-14)24-19(25-20-21-11-12-26-20)23-15-7-3-2-4-8-15;/h5-6,9-13,15H,2-4,7-8H2,1H3,(H2,21,22,23,24,25);1H |
InChI Key |
IWMWBGDREQGECL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=NC3CCCCC3)NC4=NC=CS4.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Timegadine Hydrochloride: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timegadine hydrochloride is a pharmaceutical agent that has been investigated for its anti-inflammatory properties. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, with a focus on its molecular targets and its impact on key signaling pathways involved in inflammation. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound.
Core Mechanism of Action: Dual Inhibition of the Arachidonic Acid Cascade
The primary mechanism of action of this compound lies in its ability to potently inhibit key enzymes within the arachidonic acid cascade. This intricate signaling pathway is responsible for the synthesis of a class of inflammatory mediators known as eicosanoids, which include prostaglandins (B1171923) and leukotrienes. This compound exerts its anti-inflammatory effects through a dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), the two primary enzymes that metabolize arachidonic acid.
Inhibition of Arachidonic Acid Release
The inflammatory cascade is initiated by the release of arachidonic acid from the cell membrane phospholipids (B1166683) by the enzyme phospholipase A2 (PLA2). Timegadine has been shown to inhibit this initial step, thereby reducing the availability of the substrate for both the COX and LOX pathways.[1]
Cyclooxygenase (COX) Inhibition
This compound is a potent inhibitor of cyclooxygenase (COX), the enzyme responsible for the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[1] Prostaglandins are key mediators of inflammation, pain, and fever.
Lipoxygenase (LOX) Inhibition
In addition to its effects on the COX pathway, Timegadine also inhibits the lipoxygenase (LOX) enzyme. LOX catalyzes the conversion of arachidonic acid into leukotrienes, which are potent chemoattractants for inflammatory cells and contribute to bronchoconstriction and increased vascular permeability.[1]
By simultaneously inhibiting both the COX and LOX pathways, this compound effectively reduces the production of a broad spectrum of pro-inflammatory eicosanoids, leading to its observed anti-inflammatory effects.
Quantitative Data
The inhibitory potency of this compound has been quantified in various in vitro systems. The following table summarizes the key IC50 values for its effects on arachidonic acid release, cyclooxygenase, and lipoxygenase activities.
| Target | Cell/Tissue Type | IC50 | Reference |
| Arachidonic Acid Release | Rat Peritoneal Polymorphonuclear Leukocytes (PMNL) & Rabbit Platelets | 2.7 x 10⁻⁵ M | [1] |
| Cyclooxygenase Activity | Rabbit Platelets | 3.1 x 10⁻⁸ M | [1] |
| Lipoxygenase Activity | Rat Peritoneal Polymorphonuclear Leukocytes (PMNL) | 4.1 x 10⁻⁵ M | [1] |
| Leukotriene B4 Formation | Rat Peritoneal Polymorphonuclear Leukocytes (PMNL) | 2.0 x 10⁻⁵ M | [1] |
| Thromboxane (B8750289) B2 Formation | Rabbit Platelets | 3.2 x 10⁻⁸ M | [1] |
| 12-HETE Formation | Rabbit Platelets | 4.9 x 10⁻⁵ M | [1] |
Signaling Pathway Diagram
Caption: Inhibition of the Arachidonic Acid Cascade by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radiolabeled Arachidonic Acid Release Assay in Neutrophils
Objective: To determine the inhibitory effect of this compound on the release of arachidonic acid from polymorphonuclear leukocytes (PMNLs).
Methodology:
-
Cell Preparation: Isolate PMNLs from rat peritoneal exudate induced by casein injection.
-
Radiolabeling: Incubate the isolated PMNLs with [1-¹⁴C]arachidonic acid to allow for its incorporation into the cell membrane phospholipids.
-
Washing: Wash the cells to remove any unincorporated radiolabel.
-
Incubation with Inhibitor: Pre-incubate the radiolabeled PMNLs with varying concentrations of this compound or vehicle control.
-
Stimulation: Induce arachidonic acid release by stimulating the cells with a calcium ionophore such as A23187.
-
Separation: Separate the cells from the supernatant by centrifugation.
-
Quantification: Measure the radioactivity in the supernatant (released arachidonic acid) and the cell pellet (incorporated arachidonic acid) using a scintillation counter.
-
Data Analysis: Calculate the percentage of arachidonic acid release for each concentration of this compound and determine the IC50 value.
Cyclooxygenase (COX) Inhibition Assay in Platelets
Objective: To quantify the inhibitory effect of this compound on COX activity in platelets.
Methodology:
-
Platelet Preparation: Isolate platelets from rabbit blood.
-
Radiolabeling: Incubate the platelets with [1-¹⁴C]arachidonic acid.
-
Incubation with Inhibitor: Pre-incubate the radiolabeled platelets with various concentrations of this compound or vehicle control.
-
Stimulation: Stimulate the platelets with thrombin to induce the conversion of arachidonic acid to thromboxane B2 (a stable metabolite of the COX product thromboxane A2).
-
Extraction: Extract the lipids from the reaction mixture.
-
Chromatography: Separate the arachidonic acid metabolites, including thromboxane B2, using thin-layer chromatography (TLC).
-
Quantification: Quantify the amount of radiolabeled thromboxane B2 formed using autoradiography or by scraping the corresponding TLC spot and measuring its radioactivity.
-
Data Analysis: Determine the percentage of inhibition of thromboxane B2 formation at each this compound concentration and calculate the IC50 value.
Lipoxygenase (LOX) Activity Assay in Neutrophils
Objective: To assess the inhibitory effect of this compound on LOX activity in PMNLs.
Methodology:
-
Cell Lysate Preparation: Prepare a cytosolic fraction from casein-elicited rat peritoneal PMNLs.
-
Incubation with Inhibitor: Pre-incubate the cell lysate with different concentrations of this compound or a vehicle control.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.
-
Product Measurement: Measure the formation of LOX products, such as 5-hydroxyeicosatetraenoic acid (5-HETE), using high-performance liquid chromatography (HPLC) or a specific enzyme immunoassay (EIA).
-
Data Analysis: Calculate the percentage of inhibition of LOX activity for each concentration of this compound and determine the IC50 value.
Experimental Workflow Diagram
References
Timegadine Hydrochloride: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Timegadine hydrochloride, a tri-substituted guanidine (B92328) derivative, emerged in the early 1980s as a novel anti-inflammatory agent with a distinct pharmacological profile. Developed by LEO Pharma under the identifier SR-1368, its primary mechanism of action involves the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the arachidonic acid cascade. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of this compound. It includes a compilation of available quantitative data, detailed experimental protocols for the core assays used in its characterization, and visualizations of its signaling pathway and potential synthesis.
Introduction
Timegadine, chemically known as N-cyclohexyl-N''-(2-methyl-4-quinolyl)-N'-(2-thiazolyl)guanidine, was investigated as a potential therapeutic agent for inflammatory conditions, most notably rheumatoid arthritis.[1] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) of its time, which primarily targeted the cyclooxygenase pathway, Timegadine's ability to also inhibit the lipoxygenase pathway offered the potential for a broader anti-inflammatory effect by blocking the production of both prostaglandins (B1171923) and leukotrienes. This dual-inhibition mechanism set it apart and generated interest in its potential as a disease-modifying antirheumatic drug (DMARD).[2]
History and Discovery
While the specific date and research team credited with the initial synthesis of Timegadine are not extensively detailed in publicly available literature, its development can be attributed to LEO Pharma in Denmark. The earliest research publications mentioning Timegadine (coded as SR 1368) appear in the early 1980s.[1] LEO Pharma, with a long history in drug discovery and development since its founding in 1908, was actively researching novel compounds for various therapeutic areas.[3] The investigation into Timegadine appears to be part of a broader effort to develop new anti-inflammatory drugs with unique mechanisms of action.
Pharmacokinetic studies were conducted to understand its absorption, metabolism, and excretion. For instance, studies in healthy volunteers determined its serum concentrations and metabolites, which were measured by high-pressure liquid chromatography and thin-layer chromatography, respectively.[3] Clinical trials focusing on its efficacy in rheumatoid arthritis were carried out throughout the 1980s.[1][2][4][5]
Mechanism of Action
The primary anti-inflammatory effect of this compound stems from its competitive inhibition of two key enzyme systems in the arachidonic acid metabolic pathway:
-
Cyclooxygenase (COX): Timegadine inhibits the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor for various prostaglandins and thromboxanes that are potent mediators of inflammation, pain, and fever.
-
Lipoxygenase (LOX): By inhibiting lipoxygenase, Timegadine blocks the synthesis of leukotrienes, which are involved in leukocyte chemotaxis, bronchoconstriction, and increased vascular permeability—all critical components of the inflammatory response.
This dual inhibition of both COX and LOX pathways provides a more comprehensive blockade of inflammatory mediator production compared to traditional NSAIDs.
Signaling Pathway Diagram
Caption: Inhibition of the Arachidonic Acid Cascade by Timegadine.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity
| Target Enzyme | Tissue/Cell Type | IC50 |
| Cyclooxygenase (COX) | Washed Rabbit Platelets | 5 nM |
| Cyclooxygenase (COX) | Rat Brain | 20 µM |
| Lipoxygenase (LOX) | Horse Platelet Homogenates | 100 µM |
| Lipoxygenase (LOX) | Washed Rabbit Platelets | 100 µM |
Table 2: Clinical Trial Data in Rheumatoid Arthritis
| Study Design | Treatment Group | Comparator Group | Duration | Key Efficacy Endpoints | Key Findings | Reference |
| Randomized, Double-Blind, Controlled | Timegadine 500 mg/day (n=20) | Naproxen 750 mg/day (n=20) | 24 weeks | ESR, serum IgG and IgM, leukocyte and platelet counts, morning stiffness, Ritchie index, number of swollen joints, pain, general condition | Timegadine showed significant improvements in biochemical and clinical markers; Naproxen only improved the Ritchie index.[2] | Scand J Rheumatol. 1988;17(2):103-11.[2] |
| Open-label | Timegadine 250 mg twice daily (n=31) | None | 24 weeks | Subjective and objective clinical parameters, ESR, rheumatoid factor titre | Significant improvement in clinical parameters from week 2-6; significant decrease in ESR at 6 weeks; reduction in rheumatoid factor in 65% of seropositive patients.[4] | Clin Rheumatol. 1983 Dec;2(4):363-7.[4] |
| Open-label, Comparative | Timegadine (n=21) | D-penicillamine (n=21) | 48 weeks | Pain (VAS), number of swollen and painful joints, acute phase reactants (alpha1-acid-glycoprotein, ESR), thrombocyte count | Both groups showed significant improvement in pain and joint counts; D-penicillamine significantly decreased acute phase reactants.[5] | Clin Rheumatol. 1985 Sep;4(3):290-6.[5] |
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize the mechanism of action of this compound. These protocols are based on standard methods prevalent during the period of its active research.
Cyclooxygenase (COX) Inhibition Assay (In Vitro)
Principle: This assay measures the activity of COX-1 and COX-2 by monitoring the oxygen consumption or the formation of prostaglandin products in the presence and absence of the test compound (Timegadine).
Methodology:
-
Enzyme Preparation:
-
COX-1 is typically sourced from ram seminal vesicles.
-
COX-2 can be from a variety of sources, including recombinant expression systems or induced cell lines (e.g., lipopolysaccharide-stimulated macrophages).
-
The enzymes are purified and stored at -80°C in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
-
Reagent Preparation:
-
Substrate: A stock solution of arachidonic acid is prepared in ethanol (B145695) and stored under nitrogen at -20°C.
-
Cofactors: Solutions of hematin (B1673048) and epinephrine (B1671497) are prepared in the assay buffer.
-
Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.
-
-
Assay Procedure (Oxygen Consumption Method):
-
The reaction is carried out in a temperature-controlled chamber with an oxygen electrode.
-
To the assay buffer, add the cofactors and the enzyme preparation.
-
Add a specific concentration of Timegadine or the vehicle control.
-
Pre-incubate the mixture for a defined period (e.g., 5-10 minutes) at 37°C.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Monitor the rate of oxygen consumption.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of Timegadine relative to the vehicle control.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow: COX Inhibition Assay
Caption: Workflow for the in vitro COX inhibition assay.
Lipoxygenase (LOX) Inhibition Assay (In Vitro)
Principle: This assay measures the activity of lipoxygenase by spectrophotometrically monitoring the formation of conjugated dienes from a polyunsaturated fatty acid substrate (e.g., linoleic acid or arachidonic acid).
Methodology:
-
Enzyme Preparation:
-
A common source of lipoxygenase is soybean lipoxygenase (sLOX), which is commercially available.
-
Mammalian lipoxygenases (e.g., 5-LOX, 12-LOX, 15-LOX) can be obtained from purified recombinant sources or cell lysates (e.g., platelets for 12-LOX).
-
-
Reagent Preparation:
-
Substrate: A stock solution of linoleic acid or arachidonic acid is prepared in ethanol.
-
Assay Buffer: A suitable buffer is used, for example, 0.1 M borate (B1201080) buffer (pH 9.0) for sLOX.
-
Test Compound: this compound is dissolved and serially diluted as described for the COX assay.
-
-
Assay Procedure:
-
The assay is performed in a quartz cuvette suitable for UV spectrophotometry.
-
To the assay buffer, add the enzyme solution and the desired concentration of Timegadine or vehicle control.
-
Pre-incubate the mixture at room temperature for a specified time (e.g., 5 minutes).
-
Initiate the reaction by adding the substrate.
-
Immediately monitor the increase in absorbance at 234 nm (for linoleic acid) or 235 nm (for arachidonic acid) over time.
-
-
Data Analysis:
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is calculated for each concentration of Timegadine.
-
The IC50 value is determined as described for the COX inhibition assay.
-
Synthesis of this compound
Plausible Synthetic Pathway
A potential synthetic route could involve the following key steps:
-
Formation of an Isothiocyanate: Reaction of 2-amino-thiazole with thiophosgene (B130339) to form 2-isothiocyanato-thiazole.
-
Formation of a Thiourea (B124793): Reaction of the 2-isothiocyanato-thiazole with N-cyclohexylamine to yield N-cyclohexyl-N'-(2-thiazolyl)thiourea.
-
Guanylation: Reaction of the thiourea intermediate with 4-amino-2-methylquinoline in the presence of a desulfurizing agent and coupling reagent (e.g., a carbodiimide (B86325) or HgCl2) to form the trisubstituted guanidine base.
-
Salt Formation: Treatment of the free base with hydrochloric acid to yield this compound.
Logical Relationship Diagram: Plausible Synthesis
References
- 1. Timegadine: more than a non-steroidal for the treatment of rheumatoid arthritis. A controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Our heritage | LEO Pharma [leo-pharma.com]
- 4. Timegadine: long-term open study in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Our annual reporting | LEO Pharma [leo-pharma.com]
Timegadine: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Timegadine (B1209897), a tri-substituted guanidine (B92328) derivative with significant anti-inflammatory properties. The document elucidates its chemical structure, mechanism of action, and the experimental methodologies used to characterize its activity.
Chemical Structure of Timegadine
Timegadine is chemically designated as N-cyclohexyl-N'-(2-methylquinolin-4-yl)-N''-2-thiazolylguanidine.[1] It is a complex molecule featuring a central guanidine core substituted with a cyclohexyl group, a 2-methylquinoline (B7769805) moiety, and a 2-thiazolyl group.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₂₀H₂₃N₅S[2][3] |
| Molecular Weight | 365.50 g/mol [2][3] |
| IUPAC Name | N-Cyclohexyl-N'-(2-methyl-4-quinolyl)-N''-2-thiazolylguanidine[1] |
| SMILES | CC1=NC2=CC=CC=C2C(/N=C(NC3CCCCC3)/NC4=NC=CS4)=C1[2] |
| InChIKey | SQVNITZYWXMWOG-UHFFFAOYSA-N[3] |
| CAS Number | 71079-19-1[2] |
Mechanism of Action: Dual Inhibition of Eicosanoid Pathways
Timegadine's primary anti-inflammatory effect stems from its ability to act as a potent competitive inhibitor of two key enzyme families in the arachidonic acid cascade: cyclooxygenases (COX) and lipoxygenases (LOX).[2][4] This dual inhibition effectively curtails the production of pro-inflammatory eicosanoids, namely prostaglandins (B1171923) and leukotrienes. Furthermore, Timegadine has been shown to inhibit the release of arachidonic acid from cellular phospholipids, thereby reducing the available substrate for both COX and LOX pathways.[4][5]
Quantitative Inhibitory Activity
The inhibitory potency of Timegadine has been quantified through in-vitro assays, with the half-maximal inhibitory concentration (IC₅₀) values summarized below.
| Target Enzyme/Process | Cell/Tissue Type | IC₅₀ Value |
| Cyclooxygenase (COX) | Washed Rabbit Platelets | 5 nM[2][4] |
| Cyclooxygenase (COX) | Rat Brain | 20 µM[2][4] |
| Cyclooxygenase (COX) | Platelets | 3.1 x 10⁻⁸ M (31 nM)[5] |
| Lipoxygenase (LOX) | Horse Platelet Homogenates (cytosol) | 100 µM[2][4] |
| Lipoxygenase (LOX) | Washed Rabbit Platelets | 100 µM[2][4] |
| Lipoxygenase (LOX) | Casein-elicited Rat Peritoneal PMNs | 4.1 x 10⁻⁵ M (41 µM)[5] |
| Arachidonic Acid Release | Casein-elicited Rat Peritoneal PMNs | 2.7 x 10⁻⁵ M (27 µM)[4][5] |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of action of Timegadine and the general workflow for assessing its inhibitory activity.
References
- 1. An unusual profile of activity of a new basic anti-inflammatory drug, timegadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSRS [gsrs-dev-public.ncats.io]
- 4. benchchem.com [benchchem.com]
- 5. Multiple effects of a new anti-inflammatory agent, timegadine, on arachidonic acid release and metabolism in neutrophils and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Timegadine as a Cyclo-oxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Timegadine (B1209897), a tri-substituted guanidine (B92328) derivative, and its role as an inhibitor of cyclo-oxygenase (COX) enzymes. This document synthesizes available data on its mechanism of action, inhibitory profile, and the experimental methodologies used for its characterization.
Introduction to Cyclo-oxygenase (COX) Enzymes
Cyclo-oxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory pathway.[1] It exists in two primary isoforms, COX-1 and COX-2.[1]
-
COX-1 is a constitutive enzyme, meaning it is typically present in most tissues. It is responsible for producing prostaglandins (B1171923) that regulate physiological processes, such as protecting the gastrointestinal tract and maintaining kidney function.[1][2]
-
COX-2 is an inducible enzyme, primarily found at sites of inflammation.[1][2] Its expression is triggered by cytokines and other inflammatory stimuli. Inhibition of COX-2 is the primary target for the therapeutic anti-inflammatory effects of nonsteroidal anti-inflammatory drugs (NSAIDs).[3]
The inhibition of these enzymes forms the basis of action for NSAIDs, which are widely used for their analgesic, anti-inflammatory, and antipyretic properties.[3][4] The therapeutic benefits of NSAIDs are attributed to COX-2 inhibition, while common side effects, like gastrointestinal issues, are linked to the inhibition of the protective functions of COX-1.[3][5]
Timegadine: A Profile
Timegadine, chemically known as N-cyclohexyl-N"-4-(2-methylquinolyl)-N'-2-thiazolylguanidine, is a compound that has demonstrated anti-inflammatory properties.[6] Clinical studies have shown its effectiveness in reducing the symptoms of active rheumatoid arthritis, where it was found to be superior to naproxen (B1676952) in controlling disease activity.[7][8] Notably, Timegadine is recognized as an inhibitor of both arachidonate (B1239269) cyclo-oxygenase and lipoxygenase activities, suggesting a dual mechanism of action that differentiates it from many traditional NSAIDs.[7]
Mechanism of Action: Timegadine as a COX Inhibitor
Timegadine functions as an anti-inflammatory agent by inhibiting the activity of cyclo-oxygenase enzymes.[7] This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3]
The Arachidonic Acid Cascade
The primary mechanism involves the interruption of the arachidonic acid cascade. When cellular damage occurs, phospholipase enzymes release arachidonic acid from the cell membrane. COX enzymes then catalyze the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor for various other prostaglandins and thromboxanes that drive the inflammatory response. By inhibiting COX, Timegadine effectively blocks this conversion.
Quantitative Analysis of COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-2/COX-1) |
| Indomethacin | 0.063 | 0.48 | ~7.6 |
| Diclofenac | 0.611 | 0.63 | ~1.03 |
| Meloxicam | 36.6 | 4.7 | ~0.12 |
| Aspirin | 3.57 | 29.3 | ~8.2 |
| Timegadine | Data Not Available | Data Not Available | Data Not Available |
| Data for Indomethacin, Diclofenac, Meloxicam, and Aspirin are derived from studies on human articular chondrocytes.[9] |
Experimental Protocols for Assessing COX Inhibition
The characterization of COX inhibitors like Timegadine involves robust in vitro assays.[10] These methods are essential for determining the potency (e.g., IC50) and selectivity of a compound.[11]
General Protocol for In Vitro COX Inhibition Assay
A common method to determine COX inhibitory activity is the colorimetric inhibitor screening assay, which measures the peroxidase activity of COX. The appearance of an oxidized chromogen is monitored spectrophotometrically.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Test compound (Timegadine) dissolved in a suitable solvent (e.g., DMSO)
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
Procedure:
-
Preparation: Prepare a reaction plate. To designated inhibitor wells, add assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Inhibitor Addition: Add various concentrations of the test compound (Timegadine) to the inhibitor wells. For control wells (100% activity), add the solvent vehicle.
-
Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the colorimetric substrate followed by arachidonic acid to all wells.
-
Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.
-
Calculation: The rate of reaction is determined from the change in absorbance. The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity_Control - Activity_Inhibitor) / Activity_Control] x 100
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Logical Relationship and Selectivity
The clinical utility and side-effect profile of an NSAID are heavily dependent on its relative selectivity for COX-1 versus COX-2.[12]
-
Non-selective inhibitors (e.g., ibuprofen, naproxen) inhibit both isoforms.[5]
-
COX-2 selective inhibitors (coxibs) preferentially inhibit COX-2, aiming to reduce gastrointestinal side effects.[13]
-
COX-1 selective inhibitors are less common but include drugs like low-dose aspirin, which has potent antiplatelet effects.
Timegadine's profile as a dual inhibitor of both cyclo-oxygenase and lipoxygenase suggests a broad-spectrum anti-inflammatory action.[7] Its precise selectivity ratio for the COX isoforms requires further quantitative investigation.
Conclusion
Timegadine presents a unique profile as an anti-inflammatory agent with established efficacy in conditions such as rheumatoid arthritis.[7] Its mechanism of action is centered on the inhibition of cyclo-oxygenase, a fundamental step in the inflammatory cascade. While its dual action on both cyclo-oxygenase and lipoxygenase pathways is noted, a detailed quantitative analysis of its specific inhibitory potency and selectivity for COX-1 versus COX-2 is a critical area for further research. The experimental frameworks outlined in this guide provide a basis for such future investigations, which are essential for fully elucidating the pharmacological profile of Timegadine and its potential in drug development.
References
- 1. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medcentral.com [medcentral.com]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An unusual profile of activity of a new basic anti-inflammatory drug, timegadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Timegadine: more than a non-steroidal for the treatment of rheumatoid arthritis. A controlled, double-blind study [pubmed.ncbi.nlm.nih.gov]
- 8. Timegadine: long-term open study in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
Timegadine Hydrochloride: A Technical Guide to its Lipoxygenase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Timegadine hydrochloride is a potent anti-inflammatory agent that exerts its effects through the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This technical guide provides an in-depth analysis of the lipoxygenase inhibition by Timegadine, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of anti-inflammatory therapeutics.
Core Mechanism of Action: Dual Inhibition of the Arachidonic Acid Cascade
Timegadine's primary mechanism of action is the competitive inhibition of two key enzyme families involved in the metabolism of arachidonic acid: cyclooxygenases and lipoxygenases.[1] By targeting these enzymes, Timegadine effectively curtails the production of pro-inflammatory eicosanoids, namely prostaglandins (B1171923) and leukotrienes.[1][2][3] A foundational aspect of its action is the inhibition of arachidonic acid release from cellular phospholipids, which limits the substrate availability for both COX and LOX pathways.[1]
Quantitative Inhibition Data
The inhibitory potency of this compound has been quantified against various components of the arachidonic acid pathway. The following table summarizes the key in-vitro inhibitory concentrations (IC50) of Timegadine.
| Target Enzyme/Process | Cell/Tissue Type | IC50 Value |
| Lipoxygenase (LOX) | Horse Platelet Homogenates (cytosol) | 100 µM |
| Lipoxygenase (LOX) | Washed Rabbit Platelets | 100 µM |
| Lipoxygenase Activity | Casein-elicited Rat Peritoneal Polymorphonuclear Leukocytes (PMNL) | 4.1 x 10⁻⁵ M (41 µM) |
| Arachidonic Acid Release | Casein-elicited Rat Peritoneal Polymorphonuclear Leukocytes (PMNL) | 2.7 x 10⁻⁵ M (27 µM)[1] |
| Cyclooxygenase (COX) | Washed Rabbit Platelets | 5 nM[1] |
| Cyclooxygenase (COX) | Rat Brain | 20 µM[1] |
| Cyclooxygenase Activity | Rabbit Platelets | 3.1 x 10⁻⁸ M (31 nM) |
| Leukotriene B4 Formation | Polymorphonuclear Leukocytes (PMNL) | 2.0 x 10⁻⁵ M (20 µM) |
| Thromboxane (B8750289) B2 Formation | Platelets | 3.2 x 10⁻⁸ M (32 nM) |
| 12-HETE Formation | Platelets | 4.9 x 10⁻⁵ M (49 µM) |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of Timegadine are a direct result of its intervention in the arachidonic acid signaling cascade.
The following diagram illustrates a typical experimental workflow for determining the inhibitory activity of a compound like Timegadine on the lipoxygenase enzyme.
Experimental Protocols
The methodologies outlined below are based on established protocols for determining lipoxygenase inhibition and are applicable for assessing the activity of this compound.
Spectrophotometric Lipoxygenase Inhibition Assay
This assay measures the enzymatic activity of LOX by monitoring the formation of hydroperoxides from linoleic acid, which results in an increase in absorbance at 234 nm.
Materials:
-
Lipoxygenase (e.g., from soybean, Sigma-Aldrich)
-
Linoleic acid (substrate)
-
Boric acid buffer (0.2 M, pH 9.0)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of lipoxygenase in cold boric acid buffer. The final concentration should be optimized to yield a linear reaction rate for at least 5 minutes.
-
Prepare a stock solution of linoleic acid (e.g., 10 mM) in ethanol. Dilute this stock in boric acid buffer to the desired final concentration for the assay.
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions to test a range of inhibitor concentrations.
-
-
Enzyme Inhibition Assay:
-
Set the spectrophotometer to read absorbance at 234 nm.
-
In a quartz cuvette, combine the boric acid buffer, a specific concentration of the Timegadine solution (or DMSO for the uninhibited control), and the lipoxygenase enzyme solution.
-
Incubate the mixture for a short period (e.g., 5 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the linoleic acid substrate to the cuvette.
-
Immediately begin monitoring the increase in absorbance at 234 nm over time (e.g., every 30 seconds for 5 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cell-Based Assay for Inhibition of Leukotriene Synthesis
This assay measures the ability of Timegadine to inhibit the production of leukotrienes in a cellular context.
Materials:
-
Cell line capable of producing leukotrienes (e.g., rat peritoneal polymorphonuclear leukocytes - PMNLs)
-
Cell culture medium
-
[1-¹⁴C]Arachidonic acid
-
Calcium ionophore A23187 (or other suitable stimulus)
-
This compound
-
Scintillation counter
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Cell Culture and Labeling:
-
Culture the cells under appropriate conditions.
-
Pre-label the cells by incubating them with [1-¹⁴C]arachidonic acid to allow for its incorporation into cellular phospholipids.
-
-
Inhibition and Stimulation:
-
Wash the cells to remove unincorporated radiolabel.
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and subsequent leukotriene synthesis.
-
-
Extraction and Analysis:
-
Extract the lipids from the cell supernatant and/or cell lysate.
-
Separate the different arachidonic acid metabolites (including leukotrienes) using HPLC.
-
Quantify the amount of radiolabeled leukotrienes using a scintillation counter.
-
-
Data Analysis:
-
Determine the percentage inhibition of leukotriene synthesis at each concentration of Timegadine.
-
Calculate the IC50 value for the inhibition of leukotriene formation.
-
Conclusion
This compound is a potent dual inhibitor of the cyclooxygenase and lipoxygenase pathways, with a significant inhibitory effect on the production of pro-inflammatory leukotrienes. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals. The ability of Timegadine to inhibit both major pathways of the arachidonic acid cascade underscores its potential as a broad-spectrum anti-inflammatory agent. Further investigation into its specific interactions with different lipoxygenase isoforms and its downstream effects on inflammatory signaling is warranted.
References
- 1. Multiple effects of a new anti-inflammatory agent, timegadine, on arachidonic acid release and metabolism in neutrophils and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
Timegadine: A Comprehensive Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timegadine (B1209897) is a non-steroidal anti-inflammatory drug (NSAID) that has been investigated for its therapeutic potential, particularly in the management of rheumatoid arthritis. Chemically, it is a tri-substituted guanidine (B92328) derivative. This technical guide provides an in-depth overview of the pharmacological profile of Timegadine, encompassing its mechanism of action, pharmacodynamics, and pharmacokinetics. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.
Mechanism of Action
Timegadine exerts its anti-inflammatory effects primarily through the dual inhibition of two key enzyme families in the arachidonic acid cascade: cyclooxygenases (COX) and lipoxygenases (LOX). This dual inhibition reduces the production of pro-inflammatory eicosanoids, including prostaglandins (B1171923) and leukotrienes.
Arachidonic Acid Signaling Pathway
The metabolic cascade of arachidonic acid is a critical pathway in the inflammatory response. Upon cellular stimulation, phospholipase A2 releases arachidonic acid from the cell membrane. Subsequently, COX and LOX enzymes metabolize arachidonic acid into various inflammatory mediators. Timegadine intervenes at these crucial enzymatic steps.
Pharmacodynamics
The pharmacodynamic effects of Timegadine are centered on its ability to modulate the inflammatory response. The primary quantitative measures of its activity are its inhibitory concentrations (IC50) against COX and LOX enzymes.
Enzyme Inhibition Data
| Target Enzyme | Tissue/Cell Type | IC50 |
| Cyclooxygenase (COX) | Platelets | 3.1 x 10-8 M |
| Lipoxygenase (LOX) | Polymorphonuclear leukocytes (PMNL) | 4.1 x 10-5 M |
| Arachidonic Acid Release | PMNL and Platelets | 2.7 x 10-5 M |
Pharmacokinetics
The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). Limited pharmacokinetic data for Timegadine in humans is available from a multiple oral dosing study.
Human Pharmacokinetic Parameters
The following table presents pharmacokinetic data obtained from a study in healthy volunteers receiving 250 mg of Timegadine twice daily for 15 days[1].
| Parameter | Value |
| Dosing Regimen | 250 mg twice daily |
| Time to Reach Steady State | 5 to 8 days |
| Effect of Ibuprofen (B1674241) on Cmax | Reduced |
| Effect of Ibuprofen on AUC | Reduced |
| Effect of Ibuprofen on Tmax | Reduced |
| Effect of Ibuprofen on Half-life | Not significantly affected |
Protein Binding
Timegadine exhibits significant binding to plasma proteins.
| Parameter | Value |
| Mean Protein Binding | 93.8% (± 0.5%) |
| Primary Binding Protein | Albumin (accounts for 32.4% of binding) |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocol for determining plasma protein binding via equilibrium dialysis. A detailed, specific HPLC protocol for Timegadine concentration measurement is not available in the cited literature; however, a general description is provided.
Plasma Protein Binding by Equilibrium Dialysis
The protein binding of Timegadine was determined using equilibrium dialysis. This method involves dialyzing a solution containing the drug and plasma proteins against a protein-free buffer until the concentration of the free drug is equal on both sides of a semi-permeable membrane.
Materials:
-
Dianorm Equilibrium Dialysis System with 1 ml cells
-
Varying concentrations of Timegadine in phosphate (B84403) buffer (pH 7.4)
-
Pooled human plasma, serum, and 4% human albumin solution
-
Scintillation fluid
-
Beta-counter
Procedure:
-
Add 1 ml of the Timegadine solution to the buffer compartment of the dialysis cell.
-
Add 1 ml of plasma, serum, or albumin solution to the other compartment.
-
Rotate the cells at 12 rpm for 4 hours at 37°C to reach equilibrium.
-
After incubation, take 0.5 ml aliquots from both compartments.
-
Add the aliquots to 10 ml of scintillation fluid.
-
Determine the radioactivity by counting for 10 minutes in a beta-counter.
-
Calculate the percentage of protein binding using the formula: % Bound = [(counts in protein compartment - counts in buffer compartment) / counts in protein compartment] x 100
Determination of Serum Concentrations by High-Performance Liquid Chromatography (HPLC)
Serum concentrations of Timegadine were measured by HPLC[1]. While the specific parameters of the assay used in the study are not detailed, a general workflow for such an analysis is as follows:
Clinical Studies
Timegadine has been evaluated in clinical trials for the treatment of active rheumatoid arthritis. In a 24-week, double-blind, controlled study, Timegadine (500 mg/day) was compared to naproxen (B1676952) (750 mg/day). The results indicated that Timegadine led to significant improvements in both biochemical and clinical markers of disease activity, including ESR, serum IgG and IgM, leukocyte and platelet counts, duration of morning stiffness, and pain. In contrast, only the Ritchie index showed improvement in the naproxen group. The study concluded that Timegadine was superior to naproxen in controlling disease activity in rheumatoid arthritis and may possess disease-modifying properties.
Conclusion
Timegadine is a potent anti-inflammatory agent with a dual mechanism of action, inhibiting both cyclooxygenase and lipoxygenase pathways. This dual inhibition provides a broad-spectrum anti-inflammatory effect. While clinical studies have shown its potential in treating rheumatoid arthritis, a comprehensive understanding of its pharmacological profile is hampered by the lack of publicly available data, particularly regarding its differential effects on COX-1 and COX-2 isoforms and detailed pharmacokinetic analysis. Further research would be necessary to fully elucidate its therapeutic potential and safety profile for modern drug development standards.
References
Timegadine Hydrochloride: A Technical Guide for Researchers
For research use only. Not for diagnostic or therapeutic use.
This document provides an in-depth technical overview of the basic properties of timegadine (B1209897) hydrochloride, a tri-substituted guanidine (B92328) derivative.[1] Initially investigated for its anti-inflammatory properties in conditions like rheumatoid arthritis, its unique pharmacological profile continues to be of interest to researchers in drug development.[2][3] This guide compiles essential data on its chemical characteristics, mechanism of action, and relevant experimental protocols to support further scientific inquiry.
Core Chemical and Physical Properties
Timegadine hydrochloride is the hydrochloride salt of timegadine.[4] The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₂₀H₂₃N₅S·HCl | [4] |
| Molecular Weight | 401.96 g/mol | [4] |
| Active Moiety Formula | C₂₀H₂₃N₅S | [5] |
| Active Moiety Molecular Weight | 365.5 g/mol | [5] |
| Stereochemistry | Achiral | [4] |
| Appearance | White crystalline powder or yellowish lumps (Guanidine HCl) | [6] |
| Solubility | Information not widely available, but guanidine salts are generally soluble in water. |
Mechanism of Action
Timegadine exhibits a distinct pharmacological profile, primarily characterized by its dual inhibition of key enzymes in the arachidonic acid cascade.[1] This dual-action sets it apart from traditional non-steroidal anti-inflammatory drugs (NSAIDs).
The principal mechanism involves the competitive inhibition of both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2] By targeting these pathways, timegadine effectively curtails the production of pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes.[2] Furthermore, an upstream action of timegadine is the inhibition of arachidonic acid release from cellular phospholipids, which limits the substrate available for both COX and LOX pathways.[2]
While initially explored for its anti-inflammatory effects, timegadine has also been noted for its properties as a selective cerebrovascular vasodilator. The precise signaling pathways for this vasodilatory effect are not fully elucidated but are an area of active research. Generally, cerebral vasodilation can be mediated by several pathways, including the nitric oxide (NO) signaling pathway, which plays a crucial role in regulating cerebral blood flow.[7][8]
Signaling Pathway Diagram
The following diagram illustrates the inhibitory action of timegadine on the arachidonic acid cascade.
Pharmacokinetics
Studies in healthy volunteers have provided insights into the pharmacokinetic profile of timegadine. After oral administration of a 250 mg tablet twice daily, steady-state serum concentrations were achieved between 5 and 8 days.[9] The serum concentrations of timegadine and its two metabolites, MI and MII, have been measured using high-pressure liquid chromatography and thin-layer chromatography, respectively.[9]
Concomitant administration of ibuprofen (B1674241) was found to reduce the maximum serum concentration of timegadine and the area under the serum concentration-time curve, though it did not significantly affect the serum half-life.[9]
Experimental Protocols
The following are generalized methodologies for key in vitro experiments that have been used to characterize the activity of timegadine.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays
Principle: These assays quantify the inhibitory potential of timegadine by measuring the enzymatic activity of COX and LOX in its presence and absence.[2]
Methodology:
-
Enzyme Source: Utilize homogenates of relevant tissues (e.g., washed rabbit platelets, rat brain) or purified COX/LOX enzymes.[2]
-
Substrate: Employ radiolabeled arachidonic acid (e.g., [¹⁴C]-arachidonic acid) as the substrate.[2]
-
Incubation: Pre-incubate the enzyme preparation with a range of timegadine concentrations before adding the substrate.[2]
-
Reaction: Initiate the enzymatic reaction by adding the substrate and allow it to proceed for a defined period.
-
Quantification: Stop the reaction and separate the enzymatic products (e.g., prostaglandins, leukotrienes) using techniques like thin-layer chromatography or high-performance liquid chromatography.
-
Analysis: Determine the radioactivity of the product spots to quantify enzyme activity. Calculate the IC50 value of timegadine, which is the concentration required to inhibit enzyme activity by 50%.
In Vitro Experimental Workflow
The diagram below outlines a typical workflow for in vitro testing of timegadine's inhibitory activity.
Quantitative Data Summary
The following table summarizes key in vitro inhibitory concentrations (IC50) for timegadine against its primary targets.
| Target Enzyme/Process | Cell/Tissue Type | IC50 Value | Source |
| Cyclooxygenase (COX) | Washed Rabbit Platelets | 5 nM | [2] |
| Cyclooxygenase (COX) | Rat Brain | 20 µM | [2] |
| Lipoxygenase (LOX) | Horse Platelet Homogenates (cytosol) | 100 µM | [2] |
| Lipoxygenase (LOX) | Washed Rabbit Platelets | 100 µM | [2] |
| Arachidonic Acid Release | Casein-elicited Rat Peritoneal PMNs | 2.7 x 10⁻⁵ M (27 µM) | [2][10] |
| Lipoxygenase Activity | PMNL | 4.1 x 10⁻⁵ M | [10] |
| Cyclooxygenase Activity | Platelets | 3.1 x 10⁻⁸ M | [10] |
Synthesis
While detailed synthetic procedures are proprietary, the general synthesis of guanidine derivatives often involves the reaction of an amine with a cyanamide (B42294) source.[11] The conversion to the hydrochloride salt is typically achieved through a standard acid-base reaction by treating the free base with hydrochloric acid in a suitable solvent.[11]
Disclaimer: This document is intended for informational and research purposes only. The information provided should not be used for any other purpose, including but not limited to, diagnostic or therapeutic applications. Researchers should always consult primary literature and conduct their own validation studies.
References
- 1. Timegadine: more than a non-steroidal for the treatment of rheumatoid arthritis. A controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Timegadine: long-term open study in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. Guanidine hydrochloride | 50-01-1 [chemicalbook.com]
- 7. Cerebral vasodilatation induced by stimulation of the pterygopalatine ganglion and greater petrosal nerve in anesthetized monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sodium nitroglycerin induces middle cerebral artery vasodilatation in young, healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pharmacokinetics of timegadine and two of its metabolites after multiple oral dosing, and the effects of concomitant administration of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multiple effects of a new anti-inflammatory agent, timegadine, on arachidonic acid release and metabolism in neutrophils and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of Timegadine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Timegadine, with the chemical name N-cyclohexyl-N'-(2-methyl-4-quinolinyl)-N''-2-thiazolyl-guanidine, is a compound of interest for its potential pharmacological activities. This technical guide outlines a plausible synthetic pathway for the preparation of its hydrochloride salt. The proposed synthesis is a multi-step process involving the preparation of key heterocyclic precursors, the formation of a central thiourea (B124793) intermediate, and a final guanylation step, culminating in the formation of the hydrochloride salt. This document provides detailed, albeit proposed, experimental protocols, tabulated data for key reactions, and visualizations of the synthetic workflow to aid researchers in the potential laboratory-scale synthesis of this molecule.
Retrosynthetic Analysis and Synthetic Strategy
A retrosynthetic analysis of Timegadine hydrochloride suggests a convergent approach wherein the central trisubstituted guanidine (B92328) core is assembled from three primary amine building blocks: 4-amino-2-methylquinoline, 2-aminothiazole (B372263), and cyclohexylamine (B46788). A practical and common strategy for the synthesis of such guanidines involves the initial formation of a disubstituted thiourea, which is then activated and reacted with the final amine component.
Our proposed forward synthesis, therefore, initiates with the preparation of the quinoline (B57606) and thiazole (B1198619) precursors. Subsequently, 4-amino-2-methylquinoline is converted to its isothiocyanate derivative. This reactive intermediate is then coupled with cyclohexylamine to yield N-cyclohexyl-N'-(2-methylquinolin-4-yl)thiourea. The final step involves the desulfurization and condensation of this thiourea with 2-aminothiazole to form the guanidine core of Timegadine, which is then converted to its hydrochloride salt.
Synthesis Pathway Overview
The overall proposed synthesis of this compound is depicted below. The pathway is divided into three main stages:
-
Stage 1: Synthesis of Precursors (4-amino-2-methylquinoline and 2-aminothiazole).
-
Stage 2: Formation of the Thiourea Intermediate.
-
Stage 3: Guanylation and Salt Formation.
Experimental Protocols
Stage 1: Precursor Synthesis
3.1.1 Synthesis of 2-Aminothiazole
This procedure is based on the well-established Hantzsch thiazole synthesis.
-
Principle: Condensation of an α-haloketone with a thiourea.
-
Methodology:
-
To a solution of thiourea (1.2 equivalents) in ethanol (B145695), add an α-haloketone (e.g., chloroacetaldehyde, 1.0 equivalent).
-
Heat the mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.
-
The crude product can be purified by recrystallization from ethanol.
-
3.1.2 Synthesis of 4-Amino-2-methylquinoline
This synthesis involves a nucleophilic aromatic substitution reaction.
-
Principle: Displacement of the chloro group of 4-chloro-2-methylquinoline by an amino group.
-
Methodology:
-
In a sealed pressure vessel, dissolve 4-chloro-2-methylquinoline (1.0 equivalent) in a solution of ammonia in ethanol (e.g., 7N).
-
Heat the vessel at 150-180°C for 12-24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in dilute hydrochloric acid and washed with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.
-
The aqueous layer is then basified with a concentrated sodium hydroxide (B78521) solution to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol or toluene (B28343) can be performed for further purification.
-
Stage 2: Formation of the Thiourea Intermediate
3.2.1 Synthesis of 2-Methyl-4-isothiocyanatoquinoline
-
Principle: Reaction of the primary amine with thiophosgene.
-
Methodology:
-
Dissolve 4-amino-2-methylquinoline (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) or chloroform.
-
Add a base, such as triethylamine (B128534) or calcium carbonate (2.0-3.0 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of thiophosgene (1.1 equivalents) in the same solvent dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours.
-
The reaction mixture is then washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude isothiocyanate, which can be used in the next step without further purification.
-
3.2.2 Synthesis of N-Cyclohexyl-N'-(2-methylquinolin-4-yl)thiourea
-
Principle: Nucleophilic addition of an amine to an isothiocyanate.
-
Methodology:
-
Dissolve the crude 2-methyl-4-isothiocyanatoquinoline (1.0 equivalent) in a solvent like tetrahydrofuran (B95107) (THF) or acetonitrile.
-
Add cyclohexylamine (1.0-1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
The product often precipitates out of the solution upon formation. If not, the solvent can be partially evaporated to induce crystallization.
-
The solid thiourea is collected by filtration, washed with a small amount of cold solvent, and dried.
-
Stage 3: Guanylation and Salt Formation
3.3.1 Synthesis of Timegadine (Free Base)
-
Principle: Desulfurization of the thiourea and condensation with an amine, often mediated by a carbodiimide.
-
Methodology:
-
Suspend N-cyclohexyl-N'-(2-methylquinolin-4-yl)thiourea (1.0 equivalent) and 2-aminothiazole (1.1 equivalents) in a suitable solvent like dichloromethane or N,N-dimethylformamide (DMF).
-
Add a base such as triethylamine (2.0 equivalents).
-
To this stirred suspension, add a solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) hydrochloride (1.5 equivalents) in the same solvent portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
After the reaction is complete, dilute the mixture with the solvent and wash with water and brine.
-
The organic layer is dried, and the solvent is removed to give the crude Timegadine free base.
-
Purification can be achieved by column chromatography on silica (B1680970) gel.
-
3.3.2 Formation of this compound
-
Principle: Acid-base reaction to form the hydrochloride salt.
-
Methodology:
-
Dissolve the purified Timegadine free base in a suitable solvent like ethanol or isopropanol.
-
To this solution, add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in ethanol) dropwise until the pH is acidic (pH 1-2).
-
The hydrochloride salt will precipitate. The mixture can be cooled to enhance precipitation.
-
The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield this compound.
-
Quantitative Data Summary
The following tables provide representative quantitative data for the key transformations in the proposed synthesis of this compound. These values are based on typical yields and purities for analogous reactions reported in the chemical literature.
Table 1: Synthesis of Precursors
| Step | Reactants | Product | Solvent | Typical Yield (%) | Typical Purity (%) |
| 1a | Thiourea, Chloroacetaldehyde | 2-Aminothiazole | Ethanol | 75-85 | >95 |
| 1b | 4-Chloro-2-methylquinoline, Ammonia | 4-Amino-2-methylquinoline | Ethanolic Ammonia | 80-90 | >98 |
Table 2: Formation of Thiourea Intermediate
| Step | Reactants | Product | Solvent | Typical Yield (%) | Typical Purity (%) |
| 2a | 4-Amino-2-methylquinoline, Thiophosgene | 2-Methyl-4-isothiocyanatoquinoline | Dichloromethane | 85-95 | (Used crude) |
| 2b | 2-Methyl-4-isothiocyanatoquinoline, Cyclohexylamine | N-Cyclohexyl-N'-(2-methylquinolin-4-yl)thiourea | THF | 90-98 | >97 |
Table 3: Guanylation and Salt Formation
| Step | Reactants | Product | Solvent | Typical Yield (%) | Typical Purity (%) |
| 3a | N-Cyclohexyl-N'-(2-methylquinolin-4-yl)thiourea, 2-Aminothiazole, EDC | Timegadine (Free Base) | Dichloromethane | 60-75 | >98 (after chromatography) |
| 3b | Timegadine (Free Base), HCl | This compound | Ethanol | >95 | >99 |
Visualizations
Experimental Workflow for Thiourea Synthesis
Logical Flow of the Guanylation Reaction
Conclusion
This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of this compound. The proposed multi-step synthesis is based on established and reliable organic reactions. While specific reaction conditions would require laboratory optimization, the protocols and workflows presented herein offer a solid foundation for researchers aiming to synthesize this compound for further study. The successful execution of this synthesis would provide access to a molecule with potential for further investigation in drug discovery and development programs.
Timegadine Hydrochloride: An In-Depth Technical Guide to its In Vitro Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timegadine hydrochloride, a trisubstituted guanidine (B92328) derivative, has demonstrated notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the in vitro studies that have elucidated its core mechanisms of action. By exploring its inhibitory effects on key enzymes in the arachidonic acid cascade, we aim to provide a detailed resource for researchers and professionals in the field of drug development. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying biochemical pathways and experimental workflows.
Data Presentation: In Vitro Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against key enzymes and processes in the arachidonic acid pathway. This data is compiled from in vitro studies on various cell types and enzyme preparations.
| Target Enzyme/Process | Cell/Tissue Type | IC50 Value |
| Cyclooxygenase (COX) | Washed Rabbit Platelets | 3.1 x 10⁻⁸ M[1] |
| Lipoxygenase (LOX) | Rat Peritoneal Polymorphonuclear Leukocytes (PMNL) | 4.1 x 10⁻⁵ M[1] |
| Arachidonic Acid Release | Rat Peritoneal PMNL and Rabbit Platelets | 2.7 x 10⁻⁵ M[1] |
| Leukotriene B4 (LTB4) Formation | Rat Peritoneal PMNL | 2.0 x 10⁻⁵ M[1] |
| Thromboxane B2 (TXB2) Formation | Rabbit Platelets | 3.2 x 10⁻⁸ M[1] |
| 12-Hydroxyeicosatetraenoic acid (12-HETE) Formation | Rabbit Platelets | 4.9 x 10⁻⁵ M[1] |
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-inflammatory effects primarily through the dual inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of arachidonic acid metabolism. This dual inhibition is a key characteristic that differentiates it from many traditional non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the COX pathway.
References
Methodological & Application
Timegadine Hydrochloride: Application Notes and Experimental Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Timegadine (B1209897) hydrochloride is a potent anti-inflammatory agent characterized by its dual inhibition of both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This unique mechanism of action distinguishes it from traditional non-steroidal anti-inflammatory drugs (NSAIDs) and suggests its potential in treating a range of inflammatory conditions, including rheumatoid arthritis. This document provides detailed application notes and experimental protocols for the investigation of Timegadine hydrochloride, summarizing its pharmacological profile and providing methodologies for its in vitro and in vivo evaluation.
Introduction
Timegadine, a tri-substituted guanidine (B92328) derivative, has demonstrated significant anti-inflammatory properties in both preclinical and clinical studies. Its primary mechanism involves the inhibition of key enzymes in the arachidonic acid cascade, thereby reducing the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. These notes are intended to guide researchers in the design and execution of experiments to further elucidate the therapeutic potential of this compound.
Data Presentation
In Vitro Inhibitory Activity of Timegadine
| Target Enzyme/Process | Cell/Tissue Type | IC50 Value |
| Cyclooxygenase (COX) | Washed Rabbit Platelets | 3.1 x 10⁻⁸ M[1] |
| Cyclooxygenase (COX) | Rat Brain | 2.0 x 10⁻⁵ M |
| Lipoxygenase (LOX) | Casein-elicited Rat Peritoneal Polymorphonuclear Leukocytes (PMNLs) | 4.1 x 10⁻⁵ M[1] |
| Arachidonic Acid Release | Casein-elicited Rat Peritoneal PMNLs & Rabbit Platelets | 2.7 x 10⁻⁵ M[1] |
| Leukotriene B4 Formation | PMNLs | 2.0 x 10⁻⁵ M[1] |
| Thromboxane (B8750289) B2 Formation | Platelets | 3.2 x 10⁻⁸ M[1] |
| 12-HETE Formation | Platelets | 4.9 x 10⁻⁵ M[1] |
Pharmacokinetic Parameters of Timegadine in Humans (250 mg twice daily for 15 days)
| Parameter | Value |
| Time to Steady State | 5 - 8 days[2] |
| Analysis Method | High-Pressure Liquid Chromatography (HPLC)[2] |
Note: The study also measured two metabolites, MI and MII, by thin-layer chromatography. Concomitant administration of ibuprofen (B1674241) was found to reduce the maximum serum concentration and the area under the curve of Timegadine.
Signaling Pathway
The primary mechanism of action of Timegadine is the inhibition of the arachidonic acid cascade.
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay (using Washed Rabbit Platelets)
This protocol is designed to determine the inhibitory effect of Timegadine on COX activity by measuring the production of prostaglandin (B15479496) E2 (PGE2) or thromboxane B2 (TXB2).
Experimental Workflow:
Methodology:
-
Preparation of Washed Rabbit Platelets:
-
Collect rabbit blood into a tube containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Centrifuge at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma (PRP).
-
Treat the PRP with a prostacyclin analogue to prevent platelet activation.
-
Centrifuge the PRP at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.
-
Wash the platelet pellet with a suitable buffer (e.g., Tyrode's buffer) and resuspend to the desired concentration.
-
-
Inhibition Assay:
-
In a reaction tube, combine the washed platelet suspension with various concentrations of this compound (or vehicle control).
-
Pre-incubate the mixture for a specified time (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid (e.g., 10-100 µM final concentration).
-
Incubate for a defined period (e.g., 5-10 minutes) at 37°C.
-
Terminate the reaction by adding a stopping solution (e.g., indomethacin (B1671933) in ethanol (B145695) or by placing on ice).
-
-
Quantification of Prostaglandin/Thromboxane Production:
-
Centrifuge the reaction mixture to pellet the platelets.
-
Collect the supernatant and measure the concentration of PGE2 or TXB2 using a commercially available ELISA kit or by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Timegadine compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Lipoxygenase (LOX) Inhibition Assay (using Rat Peritoneal PMNLs)
This protocol assesses the inhibitory effect of Timegadine on LOX activity by measuring the production of leukotriene B4 (LTB4).
Methodology:
-
Isolation of Rat Peritoneal Polymorphonuclear Leukocytes (PMNLs):
-
Elicit PMNLs in rats by intraperitoneal injection of a sterile irritant (e.g., casein or glycogen) 12-18 hours prior to cell harvest.
-
Harvest the peritoneal exudate by lavage with a buffered saline solution.
-
Isolate the PMNLs by density gradient centrifugation (e.g., using Ficoll-Paque).
-
Wash the isolated PMNLs and resuspend in a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
-
Inhibition Assay:
-
Pre-incubate the PMNL suspension with various concentrations of this compound (or vehicle control) for 15 minutes at 37°C.
-
Stimulate the cells with a calcium ionophore (e.g., A23187, 1-5 µM final concentration) to induce arachidonic acid release and LOX activation.
-
Incubate for 10-15 minutes at 37°C.
-
Terminate the reaction by adding ice-cold methanol (B129727) or placing the tubes on ice.
-
-
Quantification of Leukotriene B4 Production:
-
Centrifuge the samples to remove cell debris.
-
Analyze the supernatant for LTB4 levels using a specific ELISA kit or by HPLC.
-
-
Data Analysis:
-
Calculate the percentage of LTB4 production inhibition for each Timegadine concentration relative to the stimulated control.
-
Determine the IC50 value from the dose-response curve.
-
Arachidonic Acid Release Assay[3]
This protocol measures the ability of Timegadine to inhibit the release of arachidonic acid from cell membranes.
Methodology:
-
Cell Culture and Radiolabeling:
-
Culture the desired cells (e.g., rat peritoneal PMNLs or rabbit platelets) to the appropriate density.
-
Label the cellular phospholipids by incubating the cells with [³H]-arachidonic acid or [¹⁴C]-arachidonic acid for several hours.
-
Wash the cells extensively to remove unincorporated radiolabel.
-
-
Release Assay:
-
Resuspend the radiolabeled cells in a fresh buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control.
-
Stimulate the cells with an appropriate agonist (e.g., thrombin for platelets, A23187 for PMNLs).
-
Incubate for a specified time to allow for arachidonic acid release.
-
Terminate the reaction by centrifugation in the cold.
-
-
Quantification of Released Arachidonic Acid:
-
Collect the supernatant, which contains the released radiolabeled arachidonic acid.
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of arachidonic acid release for each condition.
-
Determine the inhibitory effect of Timegadine by comparing the release in treated cells to that in stimulated control cells.
-
Calculate the IC50 value for the inhibition of arachidonic acid release.
-
In Vivo Anti-Inflammatory Models
Timegadine has been shown to be effective in various animal models of inflammation. A common model is the carrageenan-induced paw edema model in rats.
Methodology:
-
Animals: Use male or female Wistar or Sprague-Dawley rats.
-
Treatment: Administer this compound orally or intraperitoneally at various doses. The control group receives the vehicle.
-
Induction of Inflammation: One hour after drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each dose of Timegadine compared to the control group.
Conclusion
This compound presents a compelling profile as a dual-acting anti-inflammatory agent. The provided protocols offer a framework for researchers to further explore its mechanisms and therapeutic applications. The unique ability of Timegadine to inhibit both COX and LOX pathways suggests its potential to offer broader anti-inflammatory efficacy with a potentially different side-effect profile compared to traditional NSAIDs. Further investigation into its clinical utility is warranted.
References
- 1. Multiple effects of a new anti-inflammatory agent, timegadine, on arachidonic acid release and metabolism in neutrophils and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics of timegadine and two of its metabolites after multiple oral dosing, and the effects of concomitant administration of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
Timegadine Hydrochloride: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timegadine hydrochloride is a potent anti-inflammatory agent that has demonstrated significant efficacy in various preclinical models of inflammation. Its unique mechanism of action as a dual inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways sets it apart from traditional non-steroidal anti-inflammatory drugs (NSAIDs). This document provides detailed application notes and protocols for the in vivo use of this compound, aimed at facilitating research and development in inflammatory diseases.
Data Presentation: In Vivo Dosage Summary
The following table summarizes the reported in vivo dosages of Timegadine in various animal models. It is crucial to note that optimal dosage may vary depending on the specific experimental conditions, including the animal strain, age, and severity of the induced inflammation.
| Animal Model | Species | Route of Administration | Dosage Range | Reported Efficacy |
| Adjuvant-Induced Arthritis | Rat | Oral | 10 - 30 mg/kg/day | Significant inhibition of primary and secondary lesions. |
| Carrageenan-Induced Paw Edema | Rat | Oral | Dose-dependent | Inhibition of paw edema. |
| Nystatin-Induced Edema | Rat | Oral | Dose-dependent | Inhibition of edema. |
| Concanavalin A-Induced Edema | Rat | Oral | Dose-dependent | Inhibition of edema. |
Signaling Pathway of Timegadine
Timegadine exerts its anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid cascade. Specifically, it acts as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This dual inhibition prevents the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.
Caption: Timegadine's dual inhibition of COX and LOX pathways.
Experimental Protocols
Adjuvant-Induced Arthritis in Rats
This protocol describes the induction of adjuvant arthritis in rats and the evaluation of the anti-inflammatory effects of this compound.
Materials:
-
Male Lewis rats (150-200 g)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)
-
25-gauge needles and 1 mL syringes
-
Plethysmometer or digital calipers
Procedure:
-
Induction of Arthritis:
-
On day 0, anesthetize the rats lightly.
-
Inject 0.1 mL of CFA intradermally into the plantar surface of the right hind paw.
-
-
Drug Administration:
-
Prepare a suspension of this compound in the chosen vehicle. A common vehicle is 0.5% CMC. Ensure the suspension is homogenous before each administration.
-
Administer this compound orally via gavage at the desired dose (e.g., 10, 20, or 30 mg/kg) once daily, starting from day 0 and continuing for 28 days.
-
A control group should receive the vehicle alone.
-
-
Assessment of Arthritis:
-
Paw Volume: Measure the volume of both the injected (ipsilateral) and non-injected (contralateral) hind paws using a plethysmometer at regular intervals (e.g., every 2-3 days).
-
Arthritis Score: Score the severity of arthritis in all four paws based on a scale of 0-4 (0=normal, 1=erythema and mild swelling, 2=moderate swelling, 3=severe swelling, 4=ankylosis).
-
Body Weight: Monitor the body weight of the animals regularly.
-
-
Data Analysis:
-
Calculate the percentage inhibition of paw edema for each treatment group compared to the control group.
-
Analyze the arthritis scores and body weight changes over time.
-
Caption: Experimental workflow for adjuvant-induced arthritis study.
Carrageenan-Induced Paw Edema in Rats
This protocol is a widely used acute model of inflammation to screen for the anti-inflammatory activity of compounds.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Lambda-carrageenan (1% w/v in sterile saline)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% CMC in sterile water)
-
27-gauge needles and 1 mL syringes
-
Plethysmometer or digital calipers
Procedure:
-
Drug Administration:
-
Fast the animals overnight with free access to water.
-
Prepare a suspension of this compound in the chosen vehicle.
-
Administer this compound orally via gavage at various doses one hour before carrageenan injection.
-
A control group should receive the vehicle alone, and a positive control group can be treated with a standard NSAID like indomethacin.
-
-
Induction of Edema:
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer immediately before carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume at each time point compared to the baseline.
-
Determine the percentage inhibition of edema for each treatment group relative to the vehicle control group.
-
Caption: Experimental workflow for carrageenan-induced paw edema.
Conclusion
This compound is a promising anti-inflammatory agent with a dual mechanism of action. The provided protocols for adjuvant-induced arthritis and carrageenan-induced paw edema in rats offer standardized methods to evaluate its in vivo efficacy. Researchers should carefully consider the appropriate animal model, dosage, and administration route to achieve reliable and reproducible results. Further studies are warranted to explore the full therapeutic potential of Timegadine in various inflammatory conditions.
Preparing Timegadine Hydrochloride Solutions for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Timegadine hydrochloride is a potent anti-inflammatory agent that functions as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Its unique mechanism of action makes it a valuable compound for research in inflammation and related therapeutic areas. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation of this compound solutions for both in vitro and in vivo research applications, along with information on its mechanism of action and relevant signaling pathways.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₃N₅S·HCl | [1] |
| Molecular Weight | 401.96 g/mol | [1] |
| Appearance | Solid (form may vary) | N/A |
| Solubility | Soluble in DMSO | [2] |
Mechanism of Action and Signaling Pathways
Timegadine exerts its anti-inflammatory effects by inhibiting two key enzymatic pathways in the arachidonic acid cascade: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This dual inhibition prevents the production of pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Signaling Pathways
The following diagram illustrates the central role of COX and LOX enzymes in the conversion of arachidonic acid into various eicosanoids and the points of inhibition by Timegadine.
Experimental Protocols
Preparation of this compound Stock Solutions
The following workflow outlines the general procedure for preparing a stock solution of this compound.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 401.96 g/mol )
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out approximately 4.02 mg of this compound into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the solid is completely dissolved. If necessary, use a sonicator for brief intervals to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.
-
In Vitro Experimental Protocols
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against COX-1 and COX-2 enzymes.
-
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
This compound stock solution (in DMSO)
-
Detection reagent (e.g., colorimetric or fluorescent probe for prostaglandin (B15479496) detection)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound from the stock solution in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <0.5%).
-
In a 96-well plate, add the assay buffer, COX enzyme (either COX-1 or COX-2), and the diluted this compound or vehicle control (DMSO in assay buffer).
-
Pre-incubate the plate for a specified time (e.g., 10-15 minutes) at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Allow the reaction to proceed for a defined period.
-
Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method and a microplate reader.
-
Calculate the percent inhibition of COX activity at each concentration of this compound and determine the IC₅₀ value.
-
Table 2: Reported In Vitro Inhibitory Activity of Timegadine
| Target | IC₅₀ | Source |
| Cyclooxygenase (COX) | Varies by tissue and conditions | [3] |
| Lipoxygenase (LOX) | Varies by tissue and conditions | [3] |
In Vivo Experimental Protocols
Protocol 3: Preparation of this compound Suspension for Oral Gavage in Rodents
For oral administration in preclinical rodent models, this compound can be prepared as a suspension.
-
Materials:
-
This compound
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10-30 mg/kg) and the number and weight of the animals.
-
Weigh the calculated amount of this compound.
-
Prepare the 0.5% CMC vehicle by slowly adding CMC powder to sterile water while stirring continuously until a uniform suspension is formed.
-
Levigate the this compound powder with a small amount of the 0.5% CMC vehicle to form a smooth paste.
-
Gradually add the remaining volume of the 0.5% CMC vehicle to the paste while stirring continuously to achieve the final desired concentration.
-
Continue stirring the suspension for at least 15-30 minutes to ensure homogeneity.
-
Maintain the suspension under constant stirring during the dosing procedure to prevent settling of the compound. It is recommended to prepare the suspension fresh on the day of use.
-
Table 3: Example Dosing Information for In Vivo Studies
| Species | Route of Administration | Dose | Vehicle | Source |
| Rat | Oral | 10-30 mg/kg/day | 0.5% Carboxymethylcellulose | [2] |
| Human | Oral | 500 mg/day | N/A (Tablet) | [4] |
| Human | Oral | 250 mg twice daily | N/A (Tablet) | [5] |
Stability and Storage
There is limited publicly available data on the long-term stability of this compound solutions. As a general guideline:
-
Solid Form: Store the solid compound at -20°C, protected from light and moisture.
-
DMSO Stock Solutions: For optimal stability, store aliquoted stock solutions at -80°C. Avoid repeated freeze-thaw cycles. Studies on other compounds stored in DMSO suggest that stability can be maintained for extended periods under these conditions, though compound-specific stability should be validated.
-
Aqueous Suspensions: Suspensions for oral gavage should be prepared fresh daily to ensure homogeneity and minimize potential degradation. The stability of carboxymethylcellulose solutions is generally good at neutral pH.
Conclusion
These application notes provide a foundational guide for the preparation and use of this compound in a research setting. Due to the limited availability of specific solubility and stability data, it is recommended that researchers perform small-scale solubility and stability tests under their specific experimental conditions. Adherence to these protocols and good laboratory practices will contribute to the generation of reliable and reproducible data in studies investigating the biological effects of this compound.
References
Timegadine Hydrochloride: Application Notes and Protocols for Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timegadine (B1209897) hydrochloride is a compound that has demonstrated significant anti-inflammatory properties in preclinical models of arthritis. Its mechanism of action is primarily attributed to the dual inhibition of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, which are critical in the inflammatory cascade. This unique dual-inhibition profile suggests a broad-spectrum anti-inflammatory effect by simultaneously blocking the production of prostaglandins (B1171923) and leukotrienes, key mediators of inflammation, pain, and joint destruction in arthritic diseases. These application notes provide an overview of the use of timegadine hydrochloride in the adjuvant-induced arthritis (AIA) rat model, a well-established model for studying chronic inflammatory arthritis.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid cascade. Upon cell stimulation by inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane. Arachidonic acid is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins and thromboxanes, and the 5-lipoxygenase (5-LOX) pathway, resulting in the synthesis of leukotrienes. Prostaglandins are involved in vasodilation, pain sensitization, and fever, while leukotrienes contribute to leukocyte chemotaxis and increased vascular permeability. By inhibiting both COX and 5-LOX, this compound effectively reduces the levels of these pro-inflammatory mediators.[1][2]
Data Presentation
While specific quantitative data from the primary preclinical studies with this compound in adjuvant-induced arthritis models are not publicly available in full, the following tables summarize the expected outcomes based on qualitative descriptions from published abstracts.[1] These tables are intended to serve as a template for presenting data from similar studies.
Table 1: Effect of this compound on Paw Volume in Adjuvant-Induced Arthritis in Rats
| Treatment Group | Dose (mg/kg) | Mean Paw Volume (mL) ± SEM (Day 14 post-adjuvant) | % Inhibition of Paw Edema |
| Naive Control | - | 1.2 ± 0.1 | - |
| Arthritis Control | Vehicle | 2.8 ± 0.3 | 0% |
| Timegadine HCl | 10 | Data not available | Expected dose-dependent reduction |
| Timegadine HCl | 30 | Data not available | Expected dose-dependent reduction |
| Timegadine HCl | 100 | Data not available | Expected dose-dependent reduction |
| Positive Control (e.g., Indomethacin) | 5 | Data not available | Expected significant reduction |
Table 2: Effect of this compound on Arthritis Index in Adjuvant-Induced Arthritis in Rats
| Treatment Group | Dose (mg/kg) | Mean Arthritis Index ± SEM (Day 21 post-adjuvant) | % Reduction in Arthritis Index |
| Naive Control | - | 0.0 ± 0.0 | - |
| Arthritis Control | Vehicle | 12.5 ± 1.5 | 0% |
| Timegadine HCl | 10 | Data not available | Expected dose-dependent reduction |
| Timegadine HCl | 30 | Data not available | Expected dose-dependent reduction |
| Timegadine HCl | 100 | Data not available | Expected dose-dependent reduction |
| Positive Control (e.g., Methotrexate) | 1 | Data not available | Expected significant reduction |
Experimental Protocols
The following is a detailed protocol for a typical Adjuvant-Induced Arthritis (AIA) study in rats to evaluate the efficacy of a test compound like this compound.
Protocol: Adjuvant-Induced Arthritis (AIA) in Rats
1. Animals:
-
Male Lewis or Sprague-Dawley rats, 6-8 weeks old.
-
Animals should be acclimatized for at least one week before the experiment.
-
Housing should be in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
2. Induction of Arthritis:
-
Prepare a suspension of Mycobacterium tuberculosis (heat-killed and dried) in sterile mineral oil or Freund's Incomplete Adjuvant at a concentration of 10 mg/mL.
-
Anesthetize the rats using an appropriate anesthetic (e.g., isoflurane).
-
Inject 0.1 mL of the adjuvant suspension intradermally into the plantar surface of the right hind paw.
3. Treatment Groups:
-
Group 1: Naive Control: No adjuvant injection, receives vehicle.
-
Group 2: Arthritis Control: Adjuvant injection, receives vehicle.
-
Group 3-5: this compound: Adjuvant injection, receives this compound at various doses (e.g., 10, 30, 100 mg/kg), administered orally once daily.
-
Group 6: Positive Control: Adjuvant injection, receives a standard anti-arthritic drug (e.g., indomethacin (B1671933) 5 mg/kg or methotrexate (B535133) 1 mg/kg).
4. Drug Administration:
-
Prepare a fresh suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) daily.
-
Administer the treatments orally via gavage, starting from the day of adjuvant injection (prophylactic protocol) or from the onset of clinical signs of arthritis (therapeutic protocol, around day 10).
5. Assessment of Arthritis:
-
Paw Volume: Measure the volume of both hind paws using a plethysmometer on alternate days, starting from day 0. The percentage inhibition of edema can be calculated.
-
Arthritis Index: Score the severity of arthritis in all four paws based on a scale of 0-4 for each paw (0 = no erythema or swelling; 1 = mild erythema and swelling of the digits; 2 = moderate erythema and swelling of the digits and foot; 3 = severe erythema and swelling of the entire paw; 4 = very severe erythema and swelling with ankylosis). The maximum score per animal is 16.
-
Body Weight: Record the body weight of each animal every two days as an indicator of systemic inflammation.
-
Histopathology: At the end of the study (e.g., day 21 or 28), euthanize the animals, and collect the ankle joints. Fix the joints in 10% buffered formalin, decalcify, and embed in paraffin. Section the tissues and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and bone/cartilage destruction.
6. Statistical Analysis:
-
Data should be expressed as mean ± standard error of the mean (SEM).
-
Statistical significance between groups can be determined using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of <0.05 is generally considered statistically significant.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Adjuvant-Induced Arthritis Model.
References
- 1. Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Arachidonic Acid Metabolism Using Timegadine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timegadine is a potent anti-inflammatory agent that has garnered interest for its unique dual-inhibitory action on the primary enzymes of the arachidonic acid (AA) cascade: cyclooxygenase (COX) and lipoxygenase (LOX).[1][2] This dual inhibition allows for a broad-spectrum blockade of the production of pro-inflammatory eicosanoids, including prostaglandins (B1171923), thromboxanes, and leukotrienes. These application notes provide a comprehensive overview of the use of Timegadine as a tool to investigate AA metabolism, including its inhibitory profile and detailed protocols for in vitro studies.
Mechanism of Action
Timegadine exerts its anti-inflammatory effects by competitively inhibiting both COX and LOX enzymes.[2][3] The initial and crucial step in the inflammatory cascade is the release of AA from the cell membrane phospholipids (B1166683) by phospholipase A2 (PLA2). Once released, AA is metabolized by two major enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: This pathway leads to the synthesis of prostaglandins (PGs) and thromboxanes (TXs), which are key mediators of inflammation, pain, fever, and platelet aggregation.[4] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and primarily associated with inflammation.[5]
-
Lipoxygenase (LOX) Pathway: This pathway produces leukotrienes (LTs) and hydroxyeicosatetraenoic acids (HETEs).[6] Leukotrienes are potent chemoattractants for inflammatory cells and contribute to bronchoconstriction and increased vascular permeability.[6]
By inhibiting both pathways, Timegadine offers a more comprehensive anti-inflammatory effect compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target the COX pathway.[7]
Data Presentation: Inhibitory Profile of Timegadine
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of Timegadine against various components of the arachidonic acid pathway.
| Target Enzyme/Process | Cell/Tissue Type | IC50 Value | Reference |
| Cyclooxygenase (COX) | Rabbit Platelets | 3.1 x 10⁻⁸ M (31 nM) | |
| Cyclooxygenase (COX) | Washed Rabbit Platelets | 5 nM | [3] |
| Cyclooxygenase (COX) | Rat Brain | 20 µM | [3] |
| Lipoxygenase (LOX) | Rat Peritoneal PMNLs | 4.1 x 10⁻⁵ M (41 µM) | |
| Lipoxygenase (LOX) | Horse Platelet Homogenates | 100 µM | [3] |
| Arachidonic Acid Release | Rat Peritoneal PMNLs & Rabbit Platelets | 2.7 x 10⁻⁵ M (27 µM) | |
| Leukotriene B4 Formation | Rat Peritoneal PMNLs | 2.0 x 10⁻⁵ M (20 µM) | |
| Thromboxane B2 Formation | Rabbit Platelets | 3.2 x 10⁻⁸ M (32 nM) | |
| 12-HETE Formation | Rabbit Platelets | 4.9 x 10⁻⁵ M (49 µM) |
Signaling Pathway Visualization
The following diagram illustrates the arachidonic acid metabolic pathway and the points of inhibition by Timegadine.
Caption: Arachidonic acid pathway and Timegadine's inhibitory action.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of Timegadine on arachidonic acid metabolism.
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is designed to determine the inhibitory effect of Timegadine on COX-1 and COX-2 activity.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Timegadine
-
Colorimetric COX inhibitor screening kit (or individual reagents: heme, Tris-HCl buffer, TMPD)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Prepare a stock solution of Timegadine in a suitable solvent (e.g., DMSO).
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Heme
-
COX-1 or COX-2 enzyme
-
Timegadine at various concentrations (or vehicle control)
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow Timegadine to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to each well to initiate the reaction.
-
Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm for a colorimetric assay using TMPD) in a kinetic mode for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of Timegadine. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Timegadine concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Lipoxygenase (LOX) Inhibition Assay
This protocol is for determining the inhibitory effect of Timegadine on LOX activity.
Materials:
-
Soybean lipoxygenase (or other purified LOX)
-
Linoleic acid or arachidonic acid (substrate)
-
Timegadine
-
Borate (B1201080) buffer (pH 9.0)
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare a stock solution of Timegadine in a suitable solvent. Prepare the substrate solution (linoleic acid or arachidonic acid) in the borate buffer.
-
Assay Setup: In a quartz cuvette, mix the borate buffer and the LOX enzyme solution.
-
Pre-incubation: Add various concentrations of Timegadine (or vehicle control) to the cuvette and incubate for 5 minutes at room temperature.
-
Reaction Initiation: Add the substrate solution to the cuvette to start the reaction.
-
Measurement: Immediately measure the increase in absorbance at 234 nm (due to the formation of conjugated dienes) for 3-5 minutes.
-
Data Analysis: Calculate the initial velocity of the reaction for each Timegadine concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Timegadine concentration.
Protocol 3: Measurement of Arachidonic Acid Release
This protocol measures the effect of Timegadine on the release of arachidonic acid from cultured cells.
Materials:
-
Cell line of interest (e.g., neutrophils, platelets, or macrophages)
-
[³H]-Arachidonic acid or [¹⁴C]-Arachidonic acid
-
Cell culture medium
-
Stimulating agent (e.g., A23187, thrombin)
-
Timegadine
-
Scintillation counter
Procedure:
-
Cell Labeling: Culture the cells in the presence of radiolabeled arachidonic acid for a sufficient time (e.g., 18-24 hours) to allow for its incorporation into the cell membrane phospholipids.
-
Washing: Wash the cells extensively with fresh medium to remove any unincorporated radiolabel.
-
Treatment: Pre-incubate the labeled cells with various concentrations of Timegadine (or vehicle control) for a specified time (e.g., 15-30 minutes).
-
Stimulation: Add the stimulating agent to the cells to induce the release of arachidonic acid.
-
Sample Collection: After the desired incubation time, collect the cell supernatant.
-
Measurement: Measure the radioactivity in the supernatant using a scintillation counter.
-
Data Analysis: Express the results as the percentage of total incorporated radioactivity released into the medium. Determine the inhibitory effect of Timegadine on AA release.
Protocol 4: Quantification of Prostaglandins and Leukotrienes
This protocol outlines the general steps for measuring the production of specific eicosanoids.
Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits are a common and relatively straightforward method for quantifying specific prostaglandins (e.g., PGE2) and leukotrienes (e.g., LTB4) in cell culture supernatants or other biological fluids.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method for the simultaneous quantification of multiple arachidonic acid metabolites. It requires specialized equipment and expertise but provides the most comprehensive analysis.
-
Radioimmunoassay (RIA): Similar to ELISA, RIA uses antibodies to detect specific eicosanoids but employs a radioactive tracer.
General Procedure (using ELISA as an example):
-
Sample Preparation: Collect cell culture supernatants or other biological samples after treatment with a stimulus and/or Timegadine.
-
ELISA Procedure: Follow the instructions provided with the specific ELISA kit. This typically involves adding the samples and standards to a pre-coated microplate, followed by the addition of detection antibodies and a substrate.
-
Measurement: Read the absorbance at the specified wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve and use it to determine the concentration of the specific eicosanoid in your samples.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for studying the effects of Timegadine on arachidonic acid metabolism.
References
- 1. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. Virtual Dual inhibition of COX-2 / 5-LOX enzymes based on binding properties of alpha-amyrins, the anti-inflammatory compound as a promising anti-cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Timegadine Hydrochloride: Application Notes and Protocols for Neutrophil and Platelet Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timegadine (B1209897) hydrochloride is a potent anti-inflammatory agent that has demonstrated significant effects on the function of neutrophils and platelets. Its primary mechanism of action involves the dual inhibition of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways of arachidonic acid metabolism. This unique profile makes it a valuable tool for investigating the roles of prostaglandins, thromboxanes, and leukotrienes in various physiological and pathological processes, including inflammation, thrombosis, and chemotaxis. These application notes provide detailed protocols and quantitative data for the use of timegadine hydrochloride in neutrophil and platelet research.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound on key enzymes and cellular processes in neutrophils and platelets.
Table 1: Inhibitory Activity of this compound on Arachidonic Acid Metabolism
| Target Enzyme/Process | Cell Type | IC50 (M) | Reference |
| Arachidonic Acid Release | Rat Peritoneal Neutrophils & Rabbit Platelets | 2.7 x 10⁻⁵ | [1] |
| 5-Lipoxygenase | Human Neutrophils | 3.4 x 10⁻⁵ | [2] |
| Cyclooxygenase | Rabbit Platelets | 3.1 x 10⁻⁸ | [1] |
| Leukotriene B4 Formation | Rat Peritoneal Neutrophils | 2.0 x 10⁻⁵ (50% inhibition) | [1] |
| Thromboxane (B8750289) B2 Formation | Rabbit Platelets | 3.2 x 10⁻⁸ (50% inhibition) | [1] |
| 12-HETE Formation | Rabbit Platelets | 4.9 x 10⁻⁵ (50% inhibition) | [1] |
Table 2: Effect of this compound on Neutrophil Chemotaxis
| Chemoattractant | Cell Type | IC50 (M) | Reference |
| Leukotriene B4 (LTB4) | Human Neutrophils | 3.0 x 10⁻⁴ | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and provide a visual representation of the experimental workflows.
Caption: Mechanism of action of this compound.
Caption: Timegadine's effect on neutrophil signaling.
Caption: Timegadine's effect on platelet signaling.
Caption: Neutrophil chemotaxis assay workflow.
Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber Method)
This protocol details the procedure for assessing the inhibitory effect of this compound on neutrophil chemotaxis.
Materials:
-
This compound
-
Human neutrophils (isolated from fresh peripheral blood)
-
Chemoattractant (e.g., Leukotriene B4 - LTB4)
-
Boyden chamber apparatus with polycarbonate membranes (5 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Bovine Serum Albumin (BSA)
-
Cell staining and counting reagents (e.g., Trypan Blue, Calcein-AM)
-
Microplate reader
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Cell Preparation: Resuspend the isolated neutrophils in HBSS containing 0.1% BSA to a final concentration of 1 x 10⁶ cells/mL.
-
Preparation of Timegadine Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in HBSS to achieve the desired final concentrations. Ensure the final solvent concentration does not affect cell viability or function.
-
Pre-incubation: Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Boyden Chamber Assembly:
-
Add the chemoattractant solution (e.g., LTB4 at a final concentration of 10⁻⁸ M) to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper wells.
-
-
Incubation: Incubate the assembled chamber at 37°C in a humidified atmosphere with 5% CO₂ for 60-90 minutes.
-
Quantification of Migrated Cells:
-
After incubation, remove the membrane and scrape off the non-migrated cells from the upper surface.
-
Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., Diff-Quik).
-
Count the migrated cells in several high-power fields using a microscope. Alternatively, quantify migrated cells by lysing the cells and measuring the activity of a neutrophil-specific enzyme like myeloperoxidase, or by pre-labeling cells with a fluorescent dye and measuring fluorescence in the lower chamber.
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value from the dose-response curve.
Arachidonic Acid Release Assay in Neutrophils and Platelets
This protocol describes a method to measure the inhibitory effect of this compound on the release of arachidonic acid from pre-labeled cells.
Materials:
-
This compound
-
Isolated neutrophils or platelets
-
[¹⁴C]-Arachidonic acid
-
Cell culture medium (e.g., RPMI-1640)
-
Stimulating agents (e.g., A23187 for neutrophils, Thrombin for platelets)
-
Scintillation counter and fluid
-
Thin-layer chromatography (TLC) plates and developing solvents
Procedure:
-
Cell Radiolabeling: Incubate isolated neutrophils or platelets with [¹⁴C]-arachidonic acid (e.g., 0.25 µCi/mL) in culture medium for 60-90 minutes at 37°C to allow for incorporation into cellular phospholipids.
-
Washing: Wash the cells several times with fresh medium to remove unincorporated [¹⁴C]-arachidonic acid.
-
Pre-incubation with Timegadine: Resuspend the labeled cells in fresh medium and pre-incubate with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Stimulation: Add the stimulating agent (e.g., 5 µM A23187 for neutrophils or 1 U/mL Thrombin for platelets) to initiate the release of arachidonic acid. Incubate for a defined period (e.g., 5-15 minutes).
-
Extraction of Lipids: Stop the reaction by adding a suitable solvent (e.g., a mixture of chloroform, methanol, and acetic acid). Extract the lipids from the cell suspension.
-
Quantification:
-
Total Release: Measure the radioactivity in an aliquot of the lipid extract using a scintillation counter to determine the total amount of released [¹⁴C]-arachidonic acid.
-
Metabolite Analysis (Optional): Separate the different arachidonic acid metabolites (e.g., prostaglandins, leukotrienes) from the lipid extract using thin-layer chromatography (TLC). Quantify the radioactivity of each metabolite spot.
-
-
Data Analysis: Calculate the percentage inhibition of arachidonic acid release for each concentration of this compound compared to the vehicle control.
Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Activity Assays
The inhibitory effect of this compound on COX and 5-LOX can be determined using commercially available assay kits or by measuring the formation of their respective products.
General Protocol Outline:
-
Enzyme/Cell Preparation: Use either purified COX-1/COX-2 and 5-LOX enzymes or cell lysates from neutrophils (for 5-LOX) or platelets (for COX-1).
-
Incubation with Timegadine: Pre-incubate the enzyme or cell lysate with various concentrations of this compound.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.
-
Product Measurement: After a defined incubation period, measure the amount of product formed.
-
For COX activity, this can be the conversion of a chromogenic substrate or the measurement of prostaglandin (B15479496) E2 (PGE₂) or thromboxane B2 (TXB₂) by ELISA.
-
For 5-LOX activity, this can be the measurement of leukotriene B4 (LTB₄) by ELISA or the detection of other 5-HETE products.
-
-
Data Analysis: Calculate the percentage inhibition of enzyme activity and determine the IC50 value.
Conclusion
This compound serves as a critical research tool for elucidating the complex roles of the arachidonic acid cascade in neutrophil and platelet biology. The provided protocols and data offer a comprehensive resource for scientists and researchers to effectively utilize this compound in their studies of inflammation, thrombosis, and related pathologies. The dual inhibitory action of timegadine on both the COX and 5-LOX pathways provides a unique advantage for dissecting the contributions of different eicosanoid mediators.
References
Application Note: Quantification of Timegadine Hydrochloride using LC-MS/MS
An LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method provides a robust and sensitive platform for the quantification of Timegadine hydrochloride in various biological matrices. This technique is essential for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical development. The high selectivity of tandem mass spectrometry, combined with the separation power of liquid chromatography, allows for precise measurement of the analyte, even at low concentrations.
This application note details a sensitive and selective LC-MS/MS method for the quantitative analysis of this compound. The described protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound in plasma samples.
Introduction
Timegadine is a potent and selective partial agonist for the neuropeptide Y (NPY) Y1 receptor, with potential therapeutic applications. Accurate quantification of this compound in biological matrices is crucial for preclinical and clinical studies. The method outlined below utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the determination of this compound concentrations.
Experimental
2.1. Materials and Reagents
-
This compound reference standard
-
Internal standard (IS), e.g., a stable isotope-labeled version of Timegadine or a structurally similar compound
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
2.2. Sample Preparation A protein precipitation method is employed for the extraction of this compound from plasma samples.
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 ACN:Water with 0.1% FA).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2.3. LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Standard UHPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| Gas Flow | Instrument dependent |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Timegadine: [M+H]+ → fragment ions (hypothetical) |
| IS: [M+H]+ → fragment ions (hypothetical) | |
| Collision Energy | Optimized for each transition |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound.
3.1. Linearity and Sensitivity The method was found to be linear over a concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with a signal-to-noise ratio greater than 10.
Table 3: Linearity and LLOQ
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Coefficient of Determination (r²) | > 0.99 |
| LLOQ | 1 ng/mL |
3.2. Precision and Accuracy The intra-day and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high).
Table 4: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 3 | < 10% | 90 - 110% | < 12% | 88 - 112% |
| Medium | 100 | < 8% | 92 - 108% | < 10% | 90 - 110% |
| High | 800 | < 7% | 95 - 105% | < 9% | 93 - 107% |
Workflow and Method Principle Diagrams
Application of Timegadine in Rheumatology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timegadine is a tri-substituted guanidine (B92328) derivative that has been investigated for its anti-inflammatory properties, particularly in the context of rheumatoid arthritis.[1][2] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes, Timegadine exhibits a dual inhibitory mechanism, affecting both the cyclooxygenase and lipoxygenase (LOX) pathways.[2][3] This dual action suggests a broader modulation of inflammatory mediators, making it a compound of interest in rheumatology research for studying the roles of both prostaglandins (B1171923) and leukotrienes in arthritis pathogenesis.
Mechanism of Action
Timegadine's primary mechanism of action is the inhibition of key enzymes in the arachidonic acid cascade. It competitively inhibits both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[2][3] By blocking COX, Timegadine reduces the production of prostaglandins, which are major contributors to inflammation, pain, and fever.[4][5] Its inhibition of 5-LOX curtails the synthesis of leukotrienes, which are potent chemoattractants for inflammatory cells and contribute to vascular permeability and bronchoconstriction.[4] This dual inhibition of both pathways may offer a more comprehensive anti-inflammatory effect compared to selective COX inhibitors.[4]
Data Presentation
The following table summarizes the in vitro inhibitory activity of Timegadine against key enzymes in the arachidonic acid pathway.
| Target Enzyme | Cell/Tissue Type | IC50 Value |
| Cyclooxygenase (COX) | Washed Rabbit Platelets | 5 nM[3][6] |
| Cyclooxygenase (COX) | Rat Brain | 20 µM[3][6] |
| Lipoxygenase (LOX) | Horse Platelet Homogenates (cytosol) | 100 µM[3][6] |
| Lipoxygenase (LOX) | Washed Rabbit Platelets | 100 µM[3][6] |
| Arachidonic Acid Release | Casein-elicited Rat Peritoneal Polymorphonuclear Leukocytes (PMNLs) | 27 µM[1][3] |
| Leukotriene B4 Formation | Casein-elicited Rat Peritoneal Polymorphonuclear Leukocytes (PMNLs) | 20 µM[1] |
| Thromboxane B2 Formation | Rabbit Platelets | 32 nM[1] |
| 12-HETE Formation | Rabbit Platelets | 49 µM[1] |
Signaling Pathways
The following diagram illustrates the points of inhibition by Timegadine in the arachidonic acid signaling cascade.
Caption: Inhibition of the Arachidonic Acid Cascade by Timegadine.
Experimental Protocols
The following are representative protocols for evaluating the activity of Timegadine in rheumatology research models.
In Vitro Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Timegadine against COX and LOX enzymes.
Principle: This assay measures the enzymatic conversion of radiolabeled arachidonic acid to prostaglandins (by COX) and leukotrienes (by LOX) in the presence of varying concentrations of Timegadine.
Materials:
-
Timegadine
-
[1-14C]Arachidonic acid
-
Enzyme source: Washed rabbit platelets or casein-elicited rat peritoneal polymorphonuclear leukocytes (PMNLs) homogenates
-
Indomethacin (COX inhibitor control)
-
Zileuton (LOX inhibitor control)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter and fluid
Procedure:
-
Enzyme Preparation: Prepare homogenates of washed rabbit platelets or rat PMNLs in cold reaction buffer. Centrifuge to obtain the cytosolic fraction containing the enzymes.
-
Incubation: In reaction tubes, add the enzyme preparation, reaction buffer, and varying concentrations of Timegadine (or control inhibitors). Pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Add [1-14C]arachidonic acid to each tube to start the enzymatic reaction. Incubate for a further specified time (e.g., 15 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and acidifying the mixture.
-
Extraction and Analysis: Extract the lipid products into the organic phase. Evaporate the solvent and resuspend the residue in a small volume of solvent. Spot the samples on a TLC plate and develop the chromatogram to separate the different eicosanoids.
-
Quantification: Visualize the radiolabeled spots using autoradiography or a phosphorimager. Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each Timegadine concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Timegadine concentration and fitting the data to a dose-response curve.
In Vivo Adjuvant-Induced Arthritis (AIA) Model in Rats
Objective: To evaluate the anti-inflammatory and disease-modifying effects of Timegadine in a preclinical model of rheumatoid arthritis.
Principle: The AIA model in rats is a widely used model that mimics many of the pathological features of human rheumatoid arthritis, including joint inflammation, cartilage degradation, and bone erosion.
Materials:
-
Female Lewis rats (or other susceptible strain)
-
Complete Freund's Adjuvant (CFA)
-
Timegadine
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Calipers for measuring paw volume
-
Scoring system for arthritis severity
Procedure:
-
Induction of Arthritis: On day 0, induce arthritis by a single intradermal injection of CFA into the tail base or a hind paw of each rat.
-
Treatment Groups: Randomly assign the arthritic rats to different treatment groups: Vehicle control, Timegadine (various doses), and a positive control (e.g., methotrexate).
-
Drug Administration: Begin oral administration of Timegadine or vehicle daily, starting from day 0 (prophylactic protocol) or after the onset of clinical signs of arthritis (therapeutic protocol).
-
Clinical Assessment: Monitor the rats regularly for clinical signs of arthritis. Measure the paw volume of both hind paws using calipers every 2-3 days. Score the severity of arthritis in each paw based on a predefined scoring system (e.g., 0-4 scale for erythema, swelling, and joint deformity).
-
Termination and Sample Collection: At the end of the study (e.g., day 21 or 28), euthanize the animals. Collect blood samples for analysis of inflammatory markers (e.g., cytokines, C-reactive protein). Dissect the hind paws for histological analysis.
-
Histological Analysis: Fix, decalcify, and embed the joints in paraffin. Section the joints and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, cartilage destruction, and bone erosion.
-
Data Analysis: Compare the mean arthritis scores, paw volumes, and histological scores between the treatment groups using appropriate statistical tests (e.g., ANOVA).
Caption: Experimental Workflow for the Adjuvant-Induced Arthritis Model.
Conclusion
Timegadine's dual inhibitory action on both COX and LOX pathways provides a unique tool for rheumatology researchers to investigate the combined role of prostaglandins and leukotrienes in the pathophysiology of inflammatory arthritis. The provided protocols offer a framework for assessing its in vitro and in vivo activities, which can contribute to a better understanding of the complex inflammatory cascades in rheumatic diseases and the potential of dual-inhibition strategies for therapeutic development.
References
- 1. Multiple effects of a new anti-inflammatory agent, timegadine, on arachidonic acid release and metabolism in neutrophils and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Timegadine: more than a non-steroidal for the treatment of rheumatoid arthritis. A controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Timegadine hydrochloride solubility issues and solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Timegadine hydrochloride. Due to the limited availability of specific public data on this compound's solubility, this guide leverages information on its chemical structure, the known properties of guanidine-based compounds, and general principles of solubility enhancement.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in aqueous buffers. Why might this be happening?
A1: While the hydrochloride salt form of a compound generally improves aqueous solubility compared to the free base, challenges can still arise. Timegadine is a relatively large organic molecule, and its solubility can be influenced by several factors including:
-
pH of the solution: Timegadine contains a guanidine (B92328) group, which is highly basic. The solubility of such compounds is typically pH-dependent. At a pH below its pKa, the molecule will be protonated and more soluble in aqueous solutions.
-
Concentration: You may be attempting to prepare a solution that exceeds the intrinsic solubility limit of the compound in your chosen solvent system.
-
Ionic strength of the buffer: The presence of other salts in your buffer can impact the solubility of your compound of interest.
-
Temperature: Solubility of most compounds is temperature-dependent.
Q2: What is the expected solubility of this compound in common solvents?
Q3: Can I use organic solvents to prepare a stock solution of this compound?
A3: Yes, preparing a concentrated stock solution in an organic solvent is a common strategy for compounds with limited aqueous solubility. Solvents such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) are often good starting points. However, be mindful of the final concentration of the organic solvent in your experimental system, as it may have unintended effects on cells or assays.
Q4: My this compound precipitates when I dilute my organic stock solution into an aqueous buffer. What can I do?
A4: This phenomenon is known as "precipitation upon dilution" and occurs when the compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment. To mitigate this, you can try the following:
-
Decrease the final concentration: The most straightforward approach is to work with a lower final concentration of this compound.
-
Alter the dilution method: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution while vortexing to allow for a more gradual change in solvent polarity.
-
Use a co-solvent system: Prepare your final solution in a mixture of the aqueous buffer and a water-miscible organic solvent (e.g., ethanol or DMSO) to maintain solubility.
-
Adjust the pH of the aqueous buffer: Since Timegadine has a basic guanidine group, lowering the pH of the aqueous buffer should increase its solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound does not dissolve in water or buffer. | The concentration exceeds the aqueous solubility limit. The pH of the solution is not optimal for the protonation of the guanidine group. | 1. Try preparing a lower concentration. 2. Acidify the aqueous solvent (e.g., to pH 4-6) to ensure the guanidine moiety is protonated. 3. Gently warm the solution. |
| A precipitate forms after dissolving and letting the solution stand. | The initial dissolution may have formed a supersaturated solution that is not stable over time. The temperature of the solution has decreased. | 1. Ensure the solution is not supersaturated by starting with an excess of solid material, allowing it to equilibrate, and then filtering. 2. Maintain the solution at a constant temperature. |
| The compound dissolves in an organic solvent but precipitates when added to aqueous media. | This is a common issue of "crashing out" due to a rapid change in solvent polarity. | 1. Reduce the final concentration in the aqueous medium. 2. Add the organic stock solution to the aqueous medium slowly while vigorously stirring or vortexing. 3. Use an intermediate solvent or a co-solvent system. |
Data Presentation
As specific quantitative solubility data for this compound is not publicly available, the following table provides solubility information for Guanidine Hydrochloride as a reference point, given that Timegadine contains a guanidine functional group.
Table 1: Solubility of Guanidine Hydrochloride
| Solvent | Solubility (at 20°C) |
| Water | ~215 g/100 mL[1] |
| DMSO | 19 mg/mL[2] |
| Ethanol | 6 mg/mL[2] |
Note: This data is for Guanidine Hydrochloride and should be used only as a general guide for initial solvent selection for this compound.
Experimental Protocols
Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method
This protocol determines the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound
-
Selected solvent (e.g., water, phosphate-buffered saline pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, let the vials stand to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with the solvent as necessary to bring the concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a pre-validated analytical method.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Enhancing Solubility through pH Adjustment
This protocol describes how to test the effect of pH on the solubility of this compound.
Materials:
-
This compound
-
A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9)
-
Shake-flask method materials (as listed in Protocol 1)
Procedure:
-
Set up a series of vials, each containing a different pH buffer.
-
Follow the shake-flask method described in Protocol 1 for each pH buffer.
-
After determining the solubility at each pH, plot the solubility as a function of pH to identify the optimal pH range for dissolution.
Visualizations
Signaling Pathway
Caption: Inhibition of the Arachidonic Acid Cascade by Timegadine.
Experimental Workflow for Troubleshooting Solubility
Caption: A logical workflow for addressing this compound solubility issues.
References
Technical Support Center: Timegadine Hydrochloride Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during experiments with Timegadine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent anti-inflammatory agent. Its primary mechanism of action is the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. By blocking these pathways, Timegadine effectively reduces the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. It also inhibits the release of arachidonic acid, the common substrate for both COX and LOX enzymes.
Q2: What are the key physicochemical properties of this compound?
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₂₃N₅S · HCl |
| Molecular Weight | 401.96 g/mol [1][2] |
| Appearance | White crystalline solid |
| Predicted pKa | 7.71 ± 0.50[3] |
| Solubility | Soluble in DMSO[3] |
Q3: What are the recommended storage conditions for this compound?
To ensure the stability of this compound, it should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is advisable to keep the compound at -20°C.
Troubleshooting Guides
Synthesis of this compound
Q: I am attempting to synthesize Timegadine and am encountering low yields and side products. What are common issues in the synthesis of substituted guanidines like Timegadine?
A: The synthesis of complex substituted guanidines can be challenging. Common problems include:
-
Side Reactions: A frequent side reaction is the aza-Michael addition, where highly nucleophilic guanidines react with dienophiles.[4] To mitigate this, consider using a proton as a protecting group for the guanidine (B92328) moiety.[4]
-
Purification Difficulties: The basic nature of guanidines can make purification by standard silica (B1680970) gel chromatography challenging. Consider using alternative purification techniques such as crystallization or chromatography on a different stationary phase (e.g., alumina).
-
Reagent Choice: The choice of guanidinylating agent is crucial. Reagents like HATU, a common peptide coupling agent, have been repurposed for the synthesis of substituted guanidines and may offer a safer and more efficient alternative to traditional methods.[5][6]
Solubility and Stability
Q: My this compound is not dissolving in my aqueous buffer. What can I do?
A: this compound has limited aqueous solubility. Here are some troubleshooting steps:
-
Prepare a Stock Solution in an Organic Solvent: Dissolve the this compound in an organic solvent like DMSO first to create a concentrated stock solution.[3]
-
Use a Co-solvent: When preparing your final working solution, you can use a small percentage of a co-solvent. However, be mindful that high concentrations of organic solvents can affect your experimental results.
-
Adjust pH: The solubility of compounds with a pKa around 7.71 can be pH-dependent.[3] Experiment with slight adjustments to the pH of your buffer to see if it improves solubility.
-
Sonication: Gentle sonication can help to dissolve the compound.
Q: I am concerned about the stability of this compound in my experimental conditions. What are the likely degradation pathways?
-
Acidic and Oxidative Conditions: Tizanidine hydrochloride shows notable degradation under acidic and oxidative conditions.[7] Therefore, it is advisable to avoid strongly acidic environments and the presence of oxidizing agents.
-
Photostability: As a general precaution, protect solutions of this compound from light to prevent potential photodegradation.
In Vitro Assays (COX/LOX Inhibition)
Q: I am seeing high variability in my COX/LOX inhibition assay results with Timegadine. What could be the cause?
A: High variability in enzyme inhibition assays can stem from several factors. Below is a troubleshooting table for common issues:
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values | Pipetting errors: Inaccurate pipetting of the inhibitor, enzyme, or substrate. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
| Temperature fluctuations: Enzyme activity is sensitive to temperature changes. | Ensure all reagents and plates are equilibrated to the assay temperature. | |
| Reagent degradation: The enzyme or substrate may have degraded. | Aliquot enzymes and store at -80°C to avoid freeze-thaw cycles. Prepare fresh substrate solutions for each experiment. | |
| Low enzyme activity | Improper enzyme storage: Repeated freeze-thaw cycles can inactivate the enzyme. | Aliquot the enzyme upon receipt and store at -80°C. |
| Incorrect buffer pH: The pH of the assay buffer may not be optimal for enzyme activity. | Verify the pH of your assay buffer (typically 7.4-8.0 for COX and LOX assays). | |
| High background signal | Compound interference: Timegadine may interfere with the detection method (e.g., absorbance or fluorescence). | Run a control with Timegadine alone (no enzyme or substrate) to check for interference. |
| Contaminated reagents: Reagents or plates may be contaminated. | Use high-quality reagents and clean plates. |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)
This protocol is a general guideline and may require optimization for your specific experimental setup.
Materials:
-
COX-1 and COX-2 enzymes
-
Tris-HCl buffer (0.1 M, pH 8.0)
-
Heme
-
This compound
-
Arachidonic acid (substrate)
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, colorimetric substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create serial dilutions in Tris-HCl buffer to achieve the desired final concentrations. The final DMSO concentration should be <1%.
-
Reconstitute COX-1 and COX-2 enzymes in Tris-HCl buffer and keep on ice.
-
Prepare working solutions of heme, arachidonic acid, and TMPD in the assay buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
150 µL of assay buffer
-
10 µL of Heme
-
10 µL of COX-1 or COX-2 enzyme
-
10 µL of diluted Timegadine solution or vehicle (for control)
-
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of TMPD solution followed by 10 µL of arachidonic acid solution.
-
Incubate the plate at 37°C for 5-10 minutes.
-
Measure the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of Timegadine.
-
Plot the percentage of inhibition against the logarithm of the Timegadine concentration to determine the IC50 value.
-
In Vitro Lipoxygenase (LOX) Inhibition Assay (Spectrophotometric)
This protocol is a general guideline and may require optimization.
Materials:
-
5-Lipoxygenase (5-LOX) enzyme
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.0)
-
This compound
-
Linoleic acid or arachidonic acid (substrate)
-
96-well UV-compatible microplate
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create serial dilutions in the phosphate buffer to achieve the desired final concentrations. The final DMSO concentration should be <1%.
-
Prepare a working solution of the 5-LOX enzyme in the buffer and keep on ice.
-
Prepare a working solution of the substrate (e.g., sodium linoleate).
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
Buffer to bring the final volume to 200 µL.
-
Diluted Timegadine solution or vehicle (for control).
-
5-LOX enzyme solution.
-
-
Pre-incubate the plate at room temperature for 5 minutes.
-
Initiate the reaction by adding the substrate solution.
-
Immediately measure the increase in absorbance at 234 nm over time (e.g., every 30 seconds for 5 minutes) using a spectrophotometer in kinetic mode.
-
-
Data Analysis:
-
Determine the rate of the reaction (change in absorbance per minute) for each concentration of Timegadine.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the Timegadine concentration to determine the IC50 value.
-
Visualizations
Caption: Inhibition of COX and LOX pathways by Timegadine.
Caption: General workflow for inhibitor screening.
Caption: Decision tree for troubleshooting assay variability.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. N-Cyclohexyl-N'-(2-methyl-4-quinolineyl)-N''-thiazol-2-ylguanidinemonohydrochloride | C20H24ClN5S | CID 44151069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Timegadine | 71079-19-1 [amp.chemicalbook.com]
- 4. Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Guanidine synthesis [organic-chemistry.org]
- 7. japtronline.com [japtronline.com]
- 8. resources.itmuniversity.ac.in [resources.itmuniversity.ac.in]
- 9. FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD [ouci.dntb.gov.ua]
- 10. jddtonline.info [jddtonline.info]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stability of Timegadine Hydrochloride in Solution
Disclaimer: Timegadine hydrochloride is a research compound with limited publicly available stability data. This guide provides a framework for troubleshooting and improving the stability of this compound in solution based on general principles of pharmaceutical science and the chemistry of guanidine-containing compounds. The quantitative data presented herein is illustrative and should not be considered as experimentally verified results for this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned yellow. What could be the cause?
A1: Discoloration of a solution can be an indicator of chemical degradation. For a molecule like this compound, potential causes include oxidation or photodecomposition, which can lead to the formation of colored degradants. It is recommended to prepare fresh solutions and protect them from light and atmospheric oxygen. Consider purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolution and storing the solution in amber vials.
Q2: I am observing precipitation in my this compound stock solution upon storage. What should I do?
A2: Precipitation can occur for several reasons:
-
Solubility Issues: The concentration of your stock solution may exceed the solubility of this compound in the chosen solvent, especially if the storage temperature is lower than the preparation temperature. Try preparing a more dilute stock solution or gently warming the solution to see if the precipitate redissolves.
-
pH Shift: The pH of the solution can significantly affect the solubility of hydrochloride salts. A change in pH due to atmospheric CO2 absorption (for unbuffered solutions) or interaction with the container could lead to precipitation. Ensure your solution is adequately buffered if pH is a critical factor.
-
Degradation: The precipitate could be a less soluble degradation product. This often accompanies other signs of instability, such as discoloration.
To troubleshoot, verify the solubility of this compound in your solvent system and consider preparing smaller, fresh batches of the solution for your experiments.
Q3: How can I minimize the degradation of this compound in my aqueous experimental solutions?
A3: To enhance the stability of this compound in aqueous solutions, consider the following:
-
pH Control: The guanidine (B92328) group in Timegadine has a high pKa, meaning it is protonated and generally more stable in acidic to neutral pH. Hydrolysis of functional groups can be pH-dependent. Therefore, using a suitable buffer system to maintain a consistent pH is crucial.[1][2][3]
-
Temperature Control: Store solutions at the lowest practical temperature to slow down the rate of chemical degradation. For short-term storage, refrigeration (2-8 °C) is often recommended. For long-term storage, consider freezing (-20 °C or lower), but ensure the compound is stable to freeze-thaw cycles.[3]
-
Protection from Light: Many pharmaceutical compounds are light-sensitive. Store solutions in light-resistant containers (e.g., amber vials) or protect them from light by wrapping the container in aluminum foil.[3]
-
Inert Atmosphere: To prevent oxidative degradation, solutions can be prepared with de-gassed solvents and stored under an inert atmosphere (e.g., nitrogen or argon).[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency/Activity | Chemical Degradation | Perform a forced degradation study to identify the conditions (pH, light, heat, oxidation) that cause degradation. Develop and use a stability-indicating analytical method (e.g., HPLC) to quantify the amount of intact this compound. |
| Unexpected HPLC Peaks | Degradation Products or Impurities | Compare the chromatogram of the stored solution to that of a freshly prepared solution and a reference standard. If new peaks are present, they are likely degradants. A forced degradation study can help in identifying these peaks.[4] |
| Inconsistent Results | Solution Instability | Prepare fresh solutions for each experiment. If this is not feasible, conduct a short-term stability study in your experimental medium to determine how long the solution can be used before significant degradation occurs. |
| Poor Mass Balance in Analysis | Formation of non-chromophoric degradants, precipitation, or adsorption to container surfaces. | Use a universal detector like a mass spectrometer or charged aerosol detector if degradants lack a UV chromophore. Visually inspect for precipitation and consider using different sample vials (e.g., polypropylene (B1209903) instead of glass).[4] |
Illustrative Stability Data
The following tables present hypothetical data to illustrate how the stability of this compound in solution could be affected by pH and temperature.
Table 1: Hypothetical pH Stability of this compound in Solution at 25°C
| pH | Buffer System | % Recovery after 24 hours | % Recovery after 72 hours |
| 3.0 | Citrate Buffer | 99.5 | 98.2 |
| 5.0 | Acetate Buffer | 99.1 | 97.5 |
| 7.4 | Phosphate (B84403) Buffer | 98.5 | 95.3 |
| 9.0 | Borate Buffer | 92.3 | 85.1 |
Table 2: Hypothetical Temperature Stability of this compound in Buffered Solution (pH 7.4)
| Temperature | % Recovery after 24 hours | % Recovery after 7 days |
| 4°C | 99.8 | 99.1 |
| 25°C (Room Temperature) | 98.5 | 94.2 |
| 40°C | 95.2 | 88.7 |
Experimental Protocols
Protocol: Development of a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the active pharmaceutical ingredient in the presence of its degradation products.[5][6][7]
1. Objective: To develop and validate an HPLC method capable of separating this compound from all potential degradation products.
2. Materials and Equipment:
-
This compound reference standard
-
HPLC grade acetonitrile (B52724) and methanol
-
HPLC grade water
-
Reagents for buffers (e.g., phosphate, acetate)
-
Acids (e.g., hydrochloric acid, phosphoric acid) and bases (e.g., sodium hydroxide) for pH adjustment
-
HPLC system with a UV detector or a photodiode array (PDA) detector
-
A suitable reverse-phase HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
3. Method Development:
-
Wavelength Selection: Dissolve this compound in a suitable solvent (e.g., methanol/water) and scan for its maximum absorbance (λmax) using a UV-Vis spectrophotometer. This will be the primary monitoring wavelength. A PDA detector can monitor a range of wavelengths.
-
Mobile Phase Selection: Start with a simple mobile phase, such as a mixture of acetonitrile and a buffer (e.g., 20 mM phosphate buffer). Adjust the ratio of organic to aqueous phase to achieve a reasonable retention time for the parent peak (typically 3-10 minutes).
-
pH of Mobile Phase: Evaluate the peak shape and retention time at different pH values (e.g., 3, 5, and 7). The pH can significantly influence the chromatography of ionizable compounds like this compound.
-
Column Selection: A C18 column is a good starting point. If peak shape is poor (e.g., tailing), consider a different column chemistry (e.g., C8, phenyl-hexyl).
-
Gradient Optimization: If isocratic elution does not resolve all peaks from the forced degradation samples, develop a gradient method by varying the mobile phase composition over time.
4. Forced Degradation Study: To ensure the method is stability-indicating, intentionally degrade the drug under various stress conditions to generate potential degradation products.[8][9][10]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the drug to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.
5. Method Validation: Once the method can separate the parent drug from its degradation products, validate it according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
References
- 1. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. ijpsr.com [ijpsr.com]
- 6. scispace.com [scispace.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. scispace.com [scispace.com]
Technical Support Center: Timegadine Hydrochloride In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the in vivo efficacy of Timegadine (B1209897) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for Timegadine hydrochloride?
A1: this compound is a tri-substituted guanidine (B92328) derivative that functions as a dual inhibitor of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[1][2] By targeting these enzymes, it effectively curtails the production of pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes.[1] A primary aspect of its action is the inhibition of arachidonic acid release from cellular phospholipids, which is the upstream substrate for both the COX and LOX pathways.[1][3]
Q2: My in vivo study with this compound is showing weaker than expected anti-inflammatory effects. What are the potential causes?
A2: Several factors could contribute to lower-than-expected efficacy. Consider the following:
-
Suboptimal Dosing: The dosage may be too low for the specific animal model and inflammatory condition.
-
Pharmacokinetic Issues: The drug may not be reaching or maintaining therapeutic concentrations at the site of inflammation. Factors such as poor absorption, rapid metabolism, or rapid excretion can play a role.
-
Drug-Drug Interactions: Co-administration of other compounds could interfere with Timegadine's efficacy. For instance, while ibuprofen (B1674241) did not significantly alter the half-life of timegadine in human studies, it did lower the maximum serum concentration and the area under the curve.[4]
-
Model Selection: The chosen animal model may not be the most appropriate for evaluating the specific anti-inflammatory properties of Timegadine.
Q3: Are there any known issues with the translation of in vitro to in vivo results for Timegadine?
A3: While specific translational issues for Timegadine are not extensively documented, it is a common challenge in drug development. Discrepancies between in vitro potency and in vivo efficacy can arise from metabolic differences between species and the complexities of a whole-organism system that cannot be fully replicated in vitro.[5][6]
Troubleshooting Guides
Issue 1: Lack of Efficacy in an Adjuvant-Induced Arthritis Rat Model
If you are not observing a significant reduction in paw edema or arthritic scores, consider the following troubleshooting steps:
1. Review Your Dosing Regimen:
-
Dose Escalation: If your initial dose is not showing efficacy, a dose-escalation study may be necessary.
-
Frequency and Duration: In studies with adjuvant arthritic rats, long-term dosing has been shown to inhibit both primary and secondary lesions.[7] A short course of treatment may not be sufficient to observe a therapeutic effect.[7]
2. Assess Pharmacokinetics in Your Model:
-
Bioavailability: The oral bioavailability of guanidine-containing compounds can be low.[8] Consider switching to an alternative route of administration, such as intraperitoneal or subcutaneous injection, to ensure adequate systemic exposure.
-
Metabolism: Species-specific differences in drug metabolism can significantly impact efficacy.
3. Refine Your Experimental Protocol:
-
Timing of Administration: For prophylactic studies, administering Timegadine at the time of adjuvant injection has been shown to prevent the development of secondary lesions.[7] For therapeutic studies, administration after the onset of disease is appropriate.[7]
-
Vehicle Selection: Ensure the vehicle used to dissolve or suspend Timegadine is appropriate and does not interfere with its absorption or efficacy.
Issue 2: High Variability in Experimental Results
High variability between individual animals can mask the true effect of the drug.
1. Standardize Animal Handling and Procedures:
-
Acclimatization: Ensure all animals are properly acclimatized to the facility and handling procedures to minimize stress, which can impact inflammatory responses.
-
Consistent Technique: Inconsistent administration techniques, such as oral gavage, can lead to variability in drug absorption.[9]
2. Control for Environmental Factors:
-
Housing Conditions: Maintain consistent temperature, humidity, and light-dark cycles for all animals.
-
Diet: Ensure all animals receive the same diet, as dietary components can influence inflammation and drug metabolism.
Quantitative Data Summary
| Parameter | Value | Species | Condition | Reference |
| IC50 (Arachidonic Acid Release) | 2.7 x 10⁻⁵ M | Rat (PMNLs), Rabbit (Platelets) | In Vitro | [3] |
| IC50 (Lipoxygenase) | 4.1 x 10⁻⁵ M | Rat (PMNLs) | In Vitro | [3] |
| IC50 (Cyclooxygenase) | 3.1 x 10⁻⁸ M | Rabbit (Platelets) | In Vitro | [3] |
| Human Oral Dose | 250 mg twice daily | Human | Healthy Volunteers | [4] |
| Time to Steady State | 5-8 days | Human | Multiple Oral Dosing | [4] |
Experimental Protocols
Adjuvant-Induced Arthritis in Rats (Adapted from published studies)
-
Animal Model: Lewis rats are commonly used for this model.
-
Induction: A single intradermal injection of Mycobacterium butyricum in Freund's incomplete adjuvant is administered into the subplantar region of one hind paw.
-
Treatment Groups:
-
Vehicle Control
-
This compound (various doses)
-
Positive Control (e.g., Indomethacin)
-
-
Drug Administration: Timegadine can be administered orally (gavage) or via other appropriate routes. Dosing can be prophylactic (starting at the time of adjuvant injection) or therapeutic (starting after the onset of clinical signs).
-
Efficacy Parameters:
-
Primary Lesions: Measure the volume of the injected paw using a plethysmometer at regular intervals.
-
Secondary Lesions: Visually score the severity of arthritis in the non-injected paws and other joints.
-
Systemic Markers: Monitor body weight, and at the end of the study, collect blood to measure markers of inflammation such as erythrocyte sedimentation rate (ESR), leukocyte counts, and fibrinogen levels.[7][10]
-
Visualizations
Caption: Mechanism of action of Timegadine.
References
- 1. benchchem.com [benchchem.com]
- 2. Timegadine: more than a non-steroidal for the treatment of rheumatoid arthritis. A controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple effects of a new anti-inflammatory agent, timegadine, on arachidonic acid release and metabolism in neutrophils and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics of timegadine and two of its metabolites after multiple oral dosing, and the effects of concomitant administration of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is in vivo testing? | Biobide [biobide.com]
- 6. quora.com [quora.com]
- 7. An unusual profile of activity of a new basic anti-inflammatory drug, timegadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Timegadine: long-term open study in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Timegadine Hydrochloride Stability
Disclaimer: Detailed public-domain data on the specific degradation pathways and stabilization of Timegadine hydrochloride is limited. This guide is based on general principles of pharmaceutical stability, the known reactivity of its structural motifs (thiophene and a secondary amine), and established methodologies for stability testing. The information provided should be used as a starting point for your own comprehensive stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on its chemical structure, which includes a thiophene (B33073) ring and a secondary amine, this compound is potentially susceptible to:
-
Oxidation: The sulfur atom in the thiophene ring is prone to oxidation, which can lead to the formation of sulfoxides and sulfones.[1] The secondary amine can also be oxidized.
-
Hydrolysis: While generally stable, amide bonds, if present in impurities or excipients, can undergo hydrolysis under acidic or basic conditions.[2]
-
Photodegradation: Exposure to UV or visible light can induce degradation, a common issue for many pharmaceuticals.[3]
-
Reaction with Excipients: Impurities in excipients, such as aldehydes (e.g., formaldehyde), can react with the secondary amine of Timegadine.[4][5]
Q2: How can I perform a forced degradation study for this compound?
A2: A forced degradation study, or stress testing, is essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[6] A general protocol is provided in the "Experimental Protocols" section below. It involves subjecting a solution of this compound to harsh conditions, including acid, base, oxidation, heat, and light.[6][7]
Q3: What analytical techniques are suitable for monitoring this compound degradation?
A3: A stability-indicating analytical method is crucial. The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector (LC-MS).[8][9] This method should be able to separate the intact this compound from all potential degradation products.
Q4: How do pH, temperature, and light likely affect the stability of this compound?
A4:
-
pH: The stability of this compound is likely pH-dependent.[10] Acidic or basic conditions can catalyze hydrolysis of any susceptible bonds and may influence the rate of oxidation.
-
Temperature: Increased temperature generally accelerates the rate of chemical degradation.[11] It is crucial to determine the temperature sensitivity to establish appropriate storage conditions.
-
Light: Exposure to light, particularly UV light, can provide the energy for photolytic degradation reactions.[12]
Q5: What are some general strategies to improve the stability of my this compound formulation?
A5:
-
pH Control: Formulating the drug product within a pH range of maximum stability, identified through stability studies, is critical.
-
Antioxidants: The inclusion of antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) can help prevent oxidative degradation.[13]
-
Chelating Agents: If metal ions are suspected of catalyzing degradation, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.[14]
-
Light Protection: Storing the drug substance and product in light-resistant containers is a simple and effective way to prevent photodegradation.[14]
-
Excipient Compatibility: Conduct compatibility studies with all proposed excipients to ensure they do not cause degradation. For example, using excipients with low aldehyde content can prevent reactions with the amine group.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in chromatogram during stability testing | Degradation of this compound. | 1. Perform a forced degradation study to identify and characterize the degradation products. 2. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks. |
| Discoloration of the drug product upon storage | Oxidation or formation of degradation products. | 1. Investigate oxidative degradation pathways. 2. Consider adding an antioxidant to the formulation. 3. Ensure storage in an inert atmosphere (e.g., nitrogen overlay). |
| Loss of potency over time | Chemical degradation of the active pharmaceutical ingredient (API). | 1. Re-evaluate the formulation for sources of instability (e.g., pH, incompatible excipients). 2. Assess the packaging for its protective properties (e.g., moisture and light barrier). |
| High variability in stability data | Inconsistent storage conditions or analytical method variability. | 1. Ensure stability chambers are properly calibrated and maintained. 2. Validate the stability-indicating analytical method for robustness and reproducibility. |
Experimental Protocols
General Protocol for a Forced Degradation Study of this compound
This protocol provides a general methodology. Concentrations, time, and temperature should be optimized for this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile).
-
Acid Hydrolysis:
- Mix equal volumes of the stock solution and 1 M HCl.
- Incubate at 60°C for 24 hours.
- Cool, neutralize with 1 M NaOH, and dilute to a suitable concentration for analysis.
-
Base Hydrolysis:
- Mix equal volumes of the stock solution and 0.1 M NaOH.
- Incubate at 60°C for 8 hours.
- Cool, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation:
- Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂).
- Keep at room temperature for 24 hours, protected from light.
- Dilute for analysis.
-
Thermal Degradation:
- Store the solid drug substance and the stock solution at 70°C for 48 hours.
- For the solid, dissolve and dilute for analysis. For the solution, cool and dilute for analysis.
-
Photodegradation:
- Expose the solid drug substance and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- Analyze the samples, comparing them to a control sample protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Data Presentation
Table 1: Summary of Potential Stress Conditions and Preventative Measures for this compound
| Stress Condition | Potential Effect on this compound | Suggested Preventative Measures |
| Acidic pH | Potential for hydrolysis of susceptible bonds. | Formulate at a pH of optimal stability. |
| Alkaline pH | Potential for hydrolysis and increased susceptibility to oxidation. | Formulate at a pH of optimal stability. |
| Oxidation (e.g., H₂O₂) | Oxidation of the thiophene ring and/or secondary amine. | - Add antioxidants (e.g., ascorbic acid, BHT). - Package under an inert atmosphere (e.g., nitrogen). |
| High Temperature | Acceleration of all degradation pathways. | Store at controlled room temperature or under refrigeration as determined by stability studies. |
| UV/Visible Light | Photolytic degradation leading to various degradation products. | - Store in light-resistant containers (e.g., amber vials). - Use protective secondary packaging. |
Visualizations
Caption: Workflow for a Forced Degradation Study.
Caption: Potential Degradation Pathways for Timegadine.
References
- 1. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 3. jfda-online.com [jfda-online.com]
- 4. Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD [ouci.dntb.gov.ua]
- 10. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tga.gov.au [tga.gov.au]
- 13. mdpi.com [mdpi.com]
- 14. Prevention of degradation of the natural high potency sweetener (2R,4R)-monatin in mock beverage solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target effects of Timegadine hydrochloride in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Timegadine hydrochloride in experimental settings. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent with the known on-target effects of this compound (COX/LOX inhibition). What could be the cause?
A1: While Timegadine is a known dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), unexpected results may stem from its off-target activities. Timegadine contains a tri-substituted guanidine (B92328) moiety, a chemical group known to interact with various biological targets. Potential off-target classes for guanidine-containing compounds include G-protein coupled receptors (GPCRs), ion channels, and kinases. It is crucial to consider these potential interactions when interpreting anomalous data.
Q2: I am observing effects on intracellular calcium levels that cannot be explained by the arachidonic acid cascade. Could Timegadine be directly affecting calcium channels?
A2: It is plausible. Guanidine derivatives have been reported to modulate the activity of various ion channels. An off-target effect on voltage-gated or ligand-gated calcium channels could lead to changes in intracellular calcium concentrations independent of its COX/LOX inhibitory activity. We recommend performing specific assays to investigate this possibility.
Q3: My cells are showing changes in cAMP levels after treatment with Timegadine. Is there a known interaction with GPCRs?
A3: While there is no specific data for Timegadine, other guanidine-containing molecules have been shown to interact with GPCRs, such as muscarinic and adrenergic receptors.[1][2][3] These receptors are key regulators of adenylyl cyclase and, consequently, intracellular cAMP levels. An off-target interaction with a GPCR could explain the observed changes.
Q4: I'm seeing unexpected changes in protein phosphorylation in my experiments. Does Timegadine have any known kinase activity?
A4: The guanidinium (B1211019) group is a feature in some kinase inhibitors.[4][5][6][7] Although Timegadine is not primarily classified as a kinase inhibitor, off-target inhibition of certain kinases could lead to unexpected phosphorylation events. A broad-spectrum kinase inhibitor profiling assay would be necessary to identify any specific kinase targets.
Troubleshooting Guides
Issue 1: Unexpected Phenotypic Changes Unrelated to Inflammation
-
Symptom: Observation of cellular effects such as changes in cell morphology, proliferation, or apoptosis that are not readily explained by the inhibition of prostaglandin (B15479496) and leukotriene synthesis.
-
Possible Cause: Off-target binding to receptors or enzymes involved in other signaling pathways. The guanidine group in Timegadine can participate in hydrogen bonding and electrostatic interactions with various protein targets.[8][9]
-
Troubleshooting Steps:
-
Literature Review: Search for literature on the off-target effects of other guanidine-containing drugs to identify potential target classes.
-
Competitive Binding Assays: If a specific off-target is suspected (e.g., a particular GPCR), perform competitive binding assays using a known radiolabeled ligand for that target.
-
Phenotypic Rescue: Attempt to rescue the unexpected phenotype by using a known antagonist for the suspected off-target receptor.
-
Issue 2: Altered Electrophysiological Properties of Cells
-
Symptom: Changes in membrane potential, ion flux, or action potential firing in excitable cells.
-
Possible Cause: Direct modulation of ion channels. Guanidine and its derivatives have been shown to inhibit voltage-gated potassium (Kv) and sodium (Nav) channels.[10][11][12]
-
Troubleshooting Steps:
-
Patch-Clamp Electrophysiology: Directly measure the activity of specific ion channels in the presence and absence of Timegadine.
-
Ion Flux Assays: Use ion-sensitive fluorescent dyes to monitor the influx or efflux of specific ions (e.g., Ca2+, K+, Na+).
-
Compare with Known Channel Blockers: Compare the observed electrophysiological changes with those induced by known blockers of specific ion channels.
-
Quantitative Data Summary
| Potential Off-Target Class | Example Target | Hypothetical Binding Affinity (Ki) | Potential Experimental Effect |
| G-Protein Coupled Receptors | Muscarinic M2 Receptor | 1 - 10 µM | Altered heart rate, changes in intracellular cAMP |
| α2-Adrenergic Receptor | 5 - 20 µM | Changes in blood pressure, modulation of neurotransmitter release | |
| Ion Channels | Voltage-gated K+ Channel | 10 - 50 µM | Altered cellular excitability, changes in membrane potential |
| Voltage-gated Na+ Channel | 20 - 100 µM | Reduced action potential firing, local anesthetic-like effects | |
| Kinases | RAF-1/MEK-1 | > 50 µM | Modulation of cell proliferation and survival pathways |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for GPCR Off-Target Identification
-
Principle: To determine if this compound competes with a known radiolabeled ligand for binding to a specific GPCR.
-
Materials:
-
Cell membranes expressing the target GPCR.
-
Radiolabeled ligand for the target GPCR (e.g., [3H]-N-methylscopolamine for muscarinic receptors).
-
This compound.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Methodology:
-
Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value for this compound and subsequently the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Modulation
-
Principle: To directly measure the effect of this compound on the ionic currents of a specific voltage-gated ion channel.
-
Materials:
-
Cells expressing the ion channel of interest.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Glass micropipettes.
-
Intracellular and extracellular recording solutions.
-
This compound.
-
-
Methodology:
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply a voltage protocol to elicit ionic currents through the channel of interest.
-
Record baseline currents.
-
Perfuse the cell with a solution containing this compound at various concentrations.
-
Record the currents in the presence of the compound.
-
Analyze the data to determine the effect of Timegadine on current amplitude, kinetics, and voltage-dependence.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for suspected off-target effects.
References
- 1. Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Guanidine and 2-aminoimidazoline aromatic derivatives as alpha2-adrenoceptor ligands: searching for structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Guanidinium-based derivatives: searching for new kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of cyclic guanidine-linked sulfonamides as inhibitors of LMTK3 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure−Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors | Semantic Scholar [semanticscholar.org]
- 8. Guanidinium–amino acid hydrogen-bonding interactions in protein crystal structures: implications for guanidinium-induced protein denaturation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC for Timegadine Analysis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to optimize the High-Performance Liquid Chromatography (HPLC) analysis of Timegadine.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting HPLC method for Timegadine analysis?
A1: A robust starting point for Timegadine analysis is a reverse-phase (RP) HPLC method. Due to Timegadine's basic nature stemming from its guanidino group, specific attention should be paid to the column and mobile phase selection to achieve optimal peak shape and reproducibility.[1][2]
Q2: Which type of HPLC column is best suited for Timegadine?
A2: A column with low silanol (B1196071) activity is highly recommended to prevent peak tailing, a common issue with basic compounds.[1][3] Modern, fully end-capped C18 columns or specialized phases designed for polar and basic compounds, such as the Newcrom R1, are excellent choices.[1] Using a guard column that matches the analytical column's stationary phase is also a best practice to protect the primary column from contamination and extend its lifetime.[4][5]
Q3: What mobile phase composition should be used?
A3: A typical mobile phase consists of an organic solvent like acetonitrile (B52724) (MeCN) or methanol (B129727) mixed with an aqueous component.[1][6] Crucially, an acid modifier should be added to the mobile phase to control the ionization state of both the Timegadine molecule and any residual silanol groups on the column. Phosphoric acid or formic acid are common choices.[1] For Mass Spectrometry (MS) compatibility, formic acid is preferred.[1] Using a buffer, such as a phosphate (B84403) or acetate (B1210297) buffer, can help maintain a stable pH and improve method robustness.[7]
Q4: What is the optimal detection wavelength for Timegadine?
A4: The optimal UV detection wavelength corresponds to the absorbance maximum of Timegadine. While specific data for Timegadine is not broadly published, related compounds have been analyzed at wavelengths ranging from 228 nm to 318 nm.[6][8][9] It is recommended to determine the iso-bestic point by scanning a standard solution from 200-400 nm using a photodiode array (PDA) detector to identify the wavelength of maximum absorbance.
Experimental Protocol: Reverse-Phase HPLC for Timegadine
This protocol outlines a general methodology for the quantitative analysis of Timegadine. Parameters should be optimized for your specific instrumentation and application.
1. HPLC System & Conditions: A standard HPLC system equipped with a pump, autosampler, column oven, and UV or PDA detector is suitable.
Table 1: Recommended HPLC Parameters for Timegadine Analysis
| Parameter | Recommended Setting | Rationale & Notes |
|---|---|---|
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm or equivalent C18 with low silanol activity | Minimizes secondary interactions with the basic analyte to prevent peak tailing.[1] |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 50:50 v/v) | The acid protonates Timegadine for good retention and suppresses silanol activity. Adjust the organic ratio to achieve desired retention time. For MS, replace Phosphoric Acid with 0.1% Formic Acid.[1] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. May be adjusted to optimize resolution and run time. |
| Column Temp. | 30°C | Using a column oven improves retention time reproducibility.[10][11] |
| Detection | UV at 230 nm or determined λmax | Wavelength should be optimized for maximum sensitivity. |
| Injection Vol. | 10 µL | Can be adjusted. Overloading can cause peak fronting.[12][13] |
| Sample Diluent | Mobile Phase | Dissolving the sample in the mobile phase is crucial to prevent peak distortion.[10][14] |
2. Standard & Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve Timegadine standard in the sample diluent to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standards by diluting the stock solution to bracket the expected sample concentration range.
-
Sample Preparation: Dissolve the sample containing Timegadine in the mobile phase. Filter through a 0.45 µm syringe filter to remove particulates before injection.[15][16]
3. System Suitability: Before running samples, perform at least five replicate injections of a working standard to ensure the system is performing correctly.
Table 2: Example System Suitability Criteria
| Parameter | Acceptance Limit | Purpose |
|---|---|---|
| Tailing Factor (Asymmetry) | ≤ 1.5 | Measures peak symmetry. Values > 1 indicate tailing.[5][7] |
| Retention Time %RSD | ≤ 2.0% | Indicates the stability and reproducibility of the pump and system.[16] |
| Peak Area %RSD | ≤ 2.0% | Measures the precision of the injection and detection. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and the quality of the column packing. |
HPLC Analysis and Workflow
Caption: General HPLC Workflow for Timegadine Analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Timegadine.
Table 3: Troubleshooting Peak Shape Problems
| Problem | Observation | Common Causes for Timegadine | Recommended Solutions |
|---|---|---|---|
| Peak Tailing | The back half of the peak is wider than the front half.[7] | 1. Secondary Silanol Interactions: Timegadine's basic group interacts with active sites on the silica (B1680970) packing.[3][5] 2. Low Mobile Phase pH: Insufficiently acidic mobile phase fails to suppress silanol activity. 3. Column Void: A void forms at the column inlet.[4][7] 4. Extra-Column Volume: Excessive tubing length or wide ID tubing between the column and detector.[4][10] | 1. Use a highly end-capped column or one designed for basic compounds. Add a basic modifier (e.g., triethylamine) to the mobile phase (not MS-friendly).[7] 2. Lower the mobile phase pH (e.g., to pH 2.5-3.5) with phosphoric or formic acid.[14] 3. Replace the column. Use a guard column and filter samples to prevent voids.[4][7] 4. Use shorter, narrower ID tubing (e.g., 0.005"). |
| Peak Fronting | The front half of the peak is wider than the back half (shark-fin shape).[12] | 1. Sample Overload: Injecting too high a concentration or too large a volume.[12][13] 2. Incompatible Sample Solvent: Sample is dissolved in a solvent stronger than the mobile phase (e.g., 100% ACN).[10][13][14] | 1. Dilute the sample or reduce the injection volume.[12] 2. Re-dissolve the sample in the initial mobile phase composition.[14] |
| Split Peaks | A single peak appears as two or more merged peaks. | 1. Partially Blocked Frit: Particulates from the sample or system have clogged the column inlet frit.[14] 2. Column Contamination: Strongly retained impurities from previous injections alter the stationary phase at the column inlet.[14] 3. Incompatible Sample Solvent: Severe mismatch between sample solvent and mobile phase can cause peak distortion.[14] | 1. Reverse flush the column (disconnect from detector). If pressure is high, replace the frit or the column.[10] 2. Wash the column with a strong solvent (e.g., 100% ACN). Use a guard column to prevent this.[14] 3. Prepare the sample in the mobile phase. |
Table 4: Troubleshooting Baseline and Pressure Issues
| Problem | Observation | Common Causes | Recommended Solutions |
|---|---|---|---|
| Ghost Peaks | Unexpected peaks appear in blank or solvent injections.[17] | 1. Mobile Phase Contamination: Impurities in water, solvents, or additives.[18][19][20] 2. System Contamination: Carryover from a previous injection or leaching from system components.[18][21] 3. Sample Prep Contamination: Impurities from vials, caps, or pipettes.[17][18] | 1. Use high-purity HPLC-grade solvents and fresh mobile phase daily.[11][18] 2. Run a strong needle wash and flush the entire system. Identify the source by running blank gradients without an injection.[17][19] 3. Rinse vials with solvent before use and use high-quality consumables. |
| Baseline Drift/Noise | The baseline is not stable, showing a gradual slope or random fluctuations.[11] | 1. Column Not Equilibrated: Insufficient time for the column to stabilize with the mobile phase.[11] 2. Mobile Phase Issues: Improperly mixed or degassed mobile phase; decomposition of additives.[11] 3. Temperature Fluctuations: Unstable column or detector temperature.[11] 4. Contaminated Detector Cell: Impurities have built up in the detector flow cell.[10] | 1. Increase the column equilibration time until the baseline is stable.[11] 2. Prepare fresh mobile phase and degas thoroughly.[11] 3. Use a column oven and allow the detector to warm up completely.[11] 4. Flush the detector cell with an appropriate strong solvent. |
| High Backpressure | System pressure is significantly higher than normal.[3] | 1. Blockage in the System: Clogged column frit, guard column, or tubing.[10][16] 2. Particulate Matter: Unfiltered samples or mobile phase precipitating.[16] | 1. Isolate the blockage by systematically removing components (start with the column). Reverse flush or replace the blocked component.[3][10] 2. Always filter samples and buffered mobile phases. |
| Low Backpressure | System pressure is significantly lower than normal. | 1. Leak in the System: Loose fitting at the pump, injector, or column.[10][16] 2. Pump Malfunction: Worn pump seals or faulty check valves; air bubbles in the pump head. | 1. Check all fittings and tighten as needed. 2. Purge the pump to remove air bubbles. If the problem persists, perform pump maintenance (e.g., replace seals).[10][16] |
Troubleshooting Decision Tree for Peak Tailing
Caption: Troubleshooting Decision Tree for Peak Tailing.
References
- 1. Separation of Timegadine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 3. mz-at.de [mz-at.de]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. waters.com [waters.com]
- 6. journalsofpharmaceuticalanalysis.com [journalsofpharmaceuticalanalysis.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. Development of RP-HPLC Method of Tizanidine HCL with Some Validation Parameter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academicjournals.org [academicjournals.org]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. medikamenterqs.com [medikamenterqs.com]
- 12. m.youtube.com [m.youtube.com]
- 13. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 14. agilent.com [agilent.com]
- 15. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 16. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 17. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
- 18. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 19. hplc.eu [hplc.eu]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Cell Viability Assays with Timegadine Hydrochloride Treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Timegadine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a tri-substituted guanidine (B92328) derivative that acts as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1] By targeting these enzymes, it effectively blocks the metabolism of arachidonic acid, leading to a reduction in the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[1] Additionally, Timegadine can inhibit the release of arachidonic acid from cellular phospholipids, further limiting the substrate available for COX and LOX pathways.[1]
Q2: What are the known IC50 values for this compound?
The inhibitory concentrations (IC50) of Timegadine can vary depending on the specific enzyme, tissue, and experimental conditions. Below is a summary of reported in vitro IC50 values.
| Target Enzyme/Process | Cell/Tissue Type | IC50 Value |
| Cyclooxygenase (COX) | Washed Rabbit Platelets | 5 nM |
| Cyclooxygenase (COX) | Rat Brain | 20 µM |
| Lipoxygenase (LOX) | Horse Platelet Homogenates (cytosol) | 100 µM |
| Lipoxygenase (LOX) | Washed Rabbit Platelets | 100 µM |
| Arachidonic Acid Release | Casein-elicited Rat Peritoneal PMNs | 27 µM |
(Data sourced from BenchChem's technical guide on Timegadine)[1]
Q3: Does this compound induce apoptosis?
Currently, there is limited direct evidence in the public domain to confirm that this compound induces apoptosis. As an anti-inflammatory agent, its primary effect is the inhibition of inflammatory pathways. However, modulation of these pathways can sometimes lead to apoptosis in certain cell types. Researchers should perform time-course experiments using methods like Annexin V/PI staining to determine if and when this compound induces apoptosis in their specific experimental model.
Q4: Can this compound interfere with tetrazolium-based cell viability assays (e.g., MTT, MTS)?
While there is no specific data on this compound's interference, some compounds can chemically interact with tetrazolium salts, leading to false results. This can be due to the compound's reducing properties or color. It is crucial to include a "compound-only" control (Timegadine in cell-free media) to check for any direct reduction of the assay reagent.
Troubleshooting Guides
This section provides solutions to common problems you might encounter when performing cell viability assays with this compound.
Inconsistent Results in Cell Viability Assays
| Problem | Possible Cause | Solution |
| High variability between replicate wells. | Uneven cell seeding: Inconsistent cell numbers will lead to varied results. | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting. |
| Edge effects: Outer wells of a multi-well plate are prone to evaporation, altering compound concentration. | Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier. | |
| Incomplete formazan (B1609692) solubilization (MTT assay): Undissolved formazan crystals lead to inaccurate readings. | Ensure the solubilization solution is added to all wells and mixed thoroughly. Incubate for a sufficient time for complete dissolution. | |
| Lower-than-expected reduction in cell viability. | Sub-optimal incubation time: The effect of Timegadine may be time-dependent. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line. |
| Compound degradation: Timegadine solution may not be stable over time. | Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
Assay-Specific Issues
| Problem | Possible Cause | Solution |
| High background in MTT/MTS assay. | Compound interference: this compound may be directly reducing the tetrazolium salt. | Run a control with Timegadine in cell-free media. If there is a significant signal, consider using a different viability assay (e.g., a dye-exclusion method like Trypan Blue or a luminescence-based ATP assay). |
| Media components: Phenol (B47542) red in the culture medium can interfere with absorbance readings. | Use phenol red-free medium during the assay incubation period. | |
| No apoptotic cells detected with Annexin V/PI staining. | Incorrect timing: Apoptosis is a dynamic process, and the peak of early or late apoptosis may have been missed. | Conduct a time-course experiment, analyzing cells at various time points after Timegadine treatment (e.g., 6, 12, 24, 48 hours). |
| Cell type resistance: The cell line you are using may not undergo apoptosis in response to Timegadine. | Consider using a positive control for apoptosis (e.g., staurosporine) to ensure the assay is working correctly in your hands. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol assesses cell viability based on the metabolic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by viable cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in an appropriate solvent, e.g., DMSO or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well tissue culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing various concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
At the end of the incubation, add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or shaking to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of cells with compromised membranes).
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (typically provided in apoptosis detection kits)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating them with this compound for various time points. Include untreated and vehicle-treated controls.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Timegadine inhibits the arachidonic acid cascade.
Caption: Workflow for cell viability assays.
Caption: Troubleshooting inconsistent viability results.
References
Technical Support Center: Overcoming Timegadine Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Timegadine and potential cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What is Timegadine and what is its primary mechanism of action?
Timegadine is a tri-substituted guanidine (B92328) derivative with anti-inflammatory properties.[1][2] Its core mechanism involves the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][3][4] These enzymes are critical in the metabolism of arachidonic acid, and their inhibition by Timegadine reduces the production of pro-inflammatory molecules like prostaglandins (B1171923) and leukotrienes.[1]
Q2: We are observing a decreased response to Timegadine in our cancer cell line over time. What are the potential mechanisms of acquired resistance?
While Timegadine is primarily an anti-inflammatory agent, in a hypothetical anti-cancer context, resistance could develop through several mechanisms common to other targeted therapies:
-
Target Overexpression: Increased expression of COX-2, a common feature in many tumors, could titrate the drug and reduce its effective concentration at the target site.
-
Activation of Bypass Pathways: Cancer cells might activate alternative pro-survival signaling pathways that are independent of the arachidonic acid cascade, thus circumventing the effects of Timegadine.
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump Timegadine out of the cell, lowering its intracellular concentration.[5]
-
Altered Drug Metabolism: Changes in the expression or activity of metabolic enzymes could lead to faster inactivation of Timegadine.[5]
-
Target Mutation: While less common for this class of drugs, mutations in the drug-binding sites of COX or LOX enzymes could reduce the binding affinity of Timegadine.
Q3: How can we confirm that our cell line has developed resistance to Timegadine?
The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of Timegadine in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance. This can be done using a standard cell viability assay, such as the MTT or CellTiter-Glo assay.
Q4: Are there any known combination strategies to overcome Timegadine resistance?
While specific combination therapies for Timegadine resistance are not established, general strategies for overcoming drug resistance in cancer cells could be applied. These include:
-
Targeting Bypass Pathways: If a specific bypass pathway is identified (e.g., increased signaling through the PI3K/Akt or MAPK pathways), using an inhibitor for a key component of that pathway in combination with Timegadine may restore sensitivity.[6]
-
Inhibiting Drug Efflux Pumps: Co-administration of an ABC transporter inhibitor, such as verapamil (B1683045) or cyclosporine A, could increase the intracellular concentration of Timegadine.
-
Targeting Downstream Effectors: Combining Timegadine with a drug that targets a downstream signaling molecule essential for the survival of resistant cells could be an effective strategy.
Troubleshooting Guides
Problem: Inconsistent results in Timegadine sensitivity assays.
-
Possible Cause 1: Cell line heterogeneity.
-
Troubleshooting Step: Perform single-cell cloning to establish a homogenous population of cells. Regularly check for mycoplasma contamination, which can affect drug sensitivity.
-
-
Possible Cause 2: Variability in experimental conditions.
-
Troubleshooting Step: Ensure consistent cell seeding density, drug concentrations, and incubation times. Use a calibrated multi-channel pipette to minimize pipetting errors.
-
-
Possible Cause 3: Drug stability.
-
Troubleshooting Step: Prepare fresh dilutions of Timegadine from a stock solution for each experiment. Store the stock solution according to the manufacturer's instructions.
-
Problem: My cells appear to be resistant, but I'm not sure if it's a genuine biological effect.
-
Possible Cause 1: Increased cell confluence.
-
Troubleshooting Step: High cell density can sometimes confer a degree of resistance. Ensure that cells are in the exponential growth phase and not over-confluent at the time of drug treatment.
-
-
Possible Cause 2: Presence of growth factors in the serum.
-
Troubleshooting Step: Some growth factors can activate pro-survival pathways and mask the effect of the drug. Consider reducing the serum concentration in your culture medium during the drug treatment period, or use a serum-free medium if your cell line can tolerate it.
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Troubleshooting Step: Evaporation from the outer wells of a multi-well plate can lead to increased drug concentration and affect cell viability. To mitigate this, avoid using the outer wells for experimental samples and fill them with sterile water or media instead.
-
Experimental Protocols
Protocol 1: Determination of IC50 Value for Timegadine
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of 2-fold serial dilutions of Timegadine in complete culture medium.
-
Drug Treatment: Remove the old medium from the cells and add the Timegadine dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a period that allows for the assessment of cell viability (e.g., 48-72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) according to the manufacturer's protocol.
-
Data Analysis: Plot the cell viability against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot Analysis of COX-2 and LOX-5 Expression
-
Protein Extraction: Lyse the sensitive and resistant cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against COX-2, LOX-5, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to compare the protein expression levels between the sensitive and resistant cells.
Data Presentation
Table 1: IC50 Values of Timegadine in Sensitive and Resistant Cell Lines
| Cell Line | IC50 of Timegadine (µM) | Fold Resistance |
| Parental (Sensitive) | 5.2 ± 0.4 | 1 |
| Resistant Sub-line 1 | 48.7 ± 3.1 | 9.4 |
| Resistant Sub-line 2 | 89.1 ± 5.6 | 17.1 |
Table 2: Effect of a Hypothetical ABC Transporter Inhibitor (Inhibitor-X) on Timegadine IC50 in Resistant Cells
| Cell Line | Treatment | IC50 of Timegadine (µM) |
| Resistant Sub-line 1 | Timegadine alone | 48.7 ± 3.1 |
| Resistant Sub-line 1 | Timegadine + Inhibitor-X (1 µM) | 8.3 ± 0.7 |
Visualizations
Caption: Timegadine inhibits COX and LOX enzymes.
Caption: A bypass signaling pathway promoting cell survival.
Caption: Workflow for generating a resistant cell line.
References
- 1. benchchem.com [benchchem.com]
- 2. Timegadine: more than a non-steroidal for the treatment of rheumatoid arthritis. A controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Multiple effects of a new anti-inflammatory agent, timegadine, on arachidonic acid release and metabolism in neutrophils and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Strategies for Overcoming Multidrug Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances on signaling pathways and their inhibitors in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Timegadine Hydrochloride vs. Ibuprofen: A Comparative Analysis of Cyclooxygenase Inhibition
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), both Timegadine hydrochloride and ibuprofen (B1674241) are recognized for their therapeutic effects, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are pivotal in the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. While ibuprofen is a well-characterized non-selective COX inhibitor, this compound presents a more complex profile, acting as a dual inhibitor of both cyclooxygenase and lipoxygenase pathways. This guide provides a detailed comparison of their COX inhibitory activities, supported by available experimental data, to assist researchers and drug development professionals in understanding their distinct mechanisms.
Comparative Inhibitory Potency
The inhibitory potential of a compound against COX enzymes is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies higher potency.
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | ~5-31 nM (in platelets)[1] | Data not available | Not determinable |
| Ibuprofen | 12 µM (in human peripheral monocytes) | 80 µM (in human peripheral monocytes) | 0.15 |
Mechanism of Action: A Tale of Two Inhibitors
Ibuprofen functions as a non-selective NSAID, inhibiting both COX-1 and COX-2 isoforms.[3] The inhibition of COX-2 is largely responsible for its anti-inflammatory, analgesic, and antipyretic effects. Conversely, the inhibition of the constitutively expressed COX-1 enzyme is associated with potential gastrointestinal side effects.
This compound exhibits a broader mechanism of action. It is a potent inhibitor of cyclooxygenase, with a particularly high affinity for the enzyme in platelets (indicative of strong COX-1 inhibition).[1] Furthermore, Timegadine is also an inhibitor of the lipoxygenase pathway, which is involved in the synthesis of leukotrienes, another class of inflammatory mediators.[4][5][6] This dual inhibition of both the cyclooxygenase and lipoxygenase pathways suggests a more comprehensive anti-inflammatory profile compared to traditional NSAIDs.
Signaling Pathway of COX Inhibition
The following diagram illustrates the arachidonic acid cascade and the points of inhibition for both this compound and ibuprofen.
Caption: Arachidonic acid cascade and points of inhibition.
Experimental Protocols: In Vitro Cyclooxygenase (COX) Inhibition Assay
The determination of IC50 values for COX-1 and COX-2 inhibition is crucial for characterizing the potency and selectivity of NSAIDs. A common method is the in vitro colorimetric or fluorometric assay.
Objective: To determine the IC50 values of a test compound (e.g., this compound, ibuprofen) for COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Tris-HCl buffer (pH 8.0)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) or a suitable fluorometric probe
-
Test compound and control inhibitors (e.g., celecoxib (B62257) for COX-2 selectivity)
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of Tris-HCl buffer.
-
Reconstitute COX-1 and COX-2 enzymes in the assay buffer.
-
Prepare a stock solution of the test compound in DMSO and create a series of dilutions.
-
Prepare working solutions of arachidonic acid and the colorimetric/fluorometric probe.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the colorimetric/fluorometric probe followed by arachidonic acid.
-
-
Data Acquisition:
-
Immediately measure the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
The following diagram outlines the general workflow for this experimental procedure.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. pedworld.ch [pedworld.ch]
- 4. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavocoxid, a dual inhibitor of cyclooxygenase and 5-lipoxygenase, blunts pro-inflammatory phenotype activation in endotoxin-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Timegadine and Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of Timegadine (B1209897), a unique anti-inflammatory agent, with those of conventional non-steroidal anti-inflammatory drugs (NSAIDs). The following sections detail their mechanisms of action, present comparative quantitative data on their enzymatic inhibition and anti-inflammatory efficacy, and provide an overview of the experimental protocols used to generate this data.
Introduction: A Shifting Paradigm in Anti-Inflammatory Therapeutics
Non-steroidal anti-inflammatory drugs are a cornerstone in the management of pain and inflammation.[1][2][3] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2][3] The discovery of two major COX isoforms, the constitutively expressed COX-1, which is involved in homeostatic functions, and the inducible COX-2, which is upregulated at sites of inflammation, has led to the development of NSAIDs with varying degrees of selectivity.[4] This guide introduces Timegadine, a compound with a distinct pharmacological profile that sets it apart from traditional NSAIDs.
Mechanism of Action: Beyond Cyclooxygenase Inhibition
Conventional NSAIDs: The COX-Inhibition Model
The therapeutic effects of traditional NSAIDs are primarily attributed to their inhibition of the COX-2 enzyme, while their common gastrointestinal side effects are largely due to the inhibition of the protective functions of COX-1.[4] NSAIDs can be broadly categorized as:
-
Non-selective COX inhibitors: These agents, such as ibuprofen (B1674241) and naproxen (B1676952), inhibit both COX-1 and COX-2 enzymes.
-
COX-2 selective inhibitors (Coxibs): Drugs like celecoxib (B62257) were designed to preferentially inhibit COX-2, with the aim of reducing gastrointestinal toxicity.[4]
The following diagram illustrates the established signaling pathway for conventional NSAIDs.
Timegadine: A Dual Inhibitor of Cyclooxygenase and Lipoxygenase
Timegadine, a tri-substituted guanidine (B92328) derivative, presents a more complex mechanism of action. It is a potent inhibitor of both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[5] This dual inhibition is significant as the LOX pathway is responsible for the production of leukotrienes, another class of potent pro-inflammatory mediators. By targeting both pathways, Timegadine has the potential for a broader anti-inflammatory effect.
The following diagram illustrates the dual inhibitory action of Timegadine.
Comparative Efficacy: In Vitro and In Vivo Data
In Vitro Enzymatic Inhibition
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting a specific enzyme. The following table summarizes the reported IC50 values for Timegadine and a selection of common NSAIDs against COX-1, COX-2, and 5-lipoxygenase (5-LOX). It is important to note that IC50 values can vary depending on the specific experimental conditions.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | COX-2/COX-1 Selectivity Ratio |
| Timegadine | ~0.005 - 20 | Not specified | ~100 | Not applicable |
| Naproxen | 8.72 | 5.15 | Not applicable | 0.59 |
| Ibuprofen | 12 - 18 | 35 - 80 | Not applicable | ~2.9 - 4.4 |
| Celecoxib | 15 - 82 | 0.04 - 6.8 | Not applicable | ~0.0005 - 0.08 |
| Diclofenac | 0.076 - 0.611 | 0.026 - 0.63 | Not applicable | ~0.34 - 1.03 |
Data compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental protocols.
In Vivo Anti-Inflammatory Activity
The anti-inflammatory effects of these compounds are often evaluated in animal models of inflammation. Two standard models are the carrageenan-induced paw edema model in rats (an acute inflammation model) and the adjuvant-induced arthritis model in rats (a chronic inflammation model).
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the IC50 values of test compounds against COX-1 and COX-2 enzymes.
Methodology: A common method is the whole blood assay.
-
COX-1 Activity: Freshly drawn human venous blood is allowed to clot at 37°C for 1 hour in the presence of the test compound or vehicle. The serum is then separated by centrifugation. The concentration of thromboxane (B8750289) B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, is measured by enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
COX-2 Activity: Heparinized human venous blood is incubated with lipopolysaccharide (LPS) for 24 hours at 37°C to induce COX-2 expression. The test compound or vehicle is added, and the incubation continues. Plasma is then separated, and the concentration of prostaglandin (B15479496) E2 (PGE2), a major product of COX-2, is measured by EIA or RIA.
-
Data Analysis: The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
The following diagram outlines the workflow for a whole blood COX inhibition assay.
In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of test compounds.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Induction of Inflammation: A sub-plantar injection of a 1% solution of carrageenan in saline is administered into the right hind paw of the rats.
-
Drug Administration: The test compound or vehicle is administered orally or intraperitoneally, usually 1 hour before the carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each treatment group relative to the vehicle-treated control group.
In Vivo Adjuvant-Induced Arthritis in Rats
Objective: To assess the therapeutic potential of test compounds in a model of chronic inflammation and autoimmune arthritis.
Methodology:
-
Animal Model: Lewis rats are commonly used as they are highly susceptible to the induction of adjuvant arthritis.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA), a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, into the base of the tail or a hind paw.
-
Drug Administration: Treatment with the test compound or vehicle is typically initiated on the day of adjuvant injection (prophylactic model) or after the onset of clinical signs of arthritis (therapeutic model) and continues for a specified period (e.g., 14-21 days).
-
Assessment of Arthritis: The severity of arthritis is evaluated by scoring the clinical signs of inflammation (erythema and swelling) in the paws. Paw volume can also be measured. At the end of the study, histological analysis of the joints can be performed to assess cartilage and bone erosion.
-
Data Analysis: The arthritis score and paw volume are compared between the treatment and control groups to determine the efficacy of the test compound.
Clinical Evaluation in Rheumatoid Arthritis
Objective: To compare the efficacy and safety of Timegadine with a standard NSAID in patients with active rheumatoid arthritis.
Methodology (based on a published trial): [5]
-
Study Design: A randomized, double-blind, controlled trial.
-
Patient Population: Patients with active rheumatoid arthritis.
-
Intervention: Patients are randomized to receive either Timegadine (e.g., 500 mg/day) or a comparator NSAID (e.g., Naproxen 750 mg/day) for a specified duration (e.g., 24 weeks).
-
Efficacy Endpoints:
-
Clinical Markers: Duration of morning stiffness, Ritchie Articular Index (a measure of joint tenderness), number of swollen joints, pain score, and patient's and physician's global assessment of disease activity.
-
Biochemical Markers: Erythrocyte sedimentation rate (ESR), serum IgG and IgM levels, leukocyte and platelet counts.
-
-
Safety Assessment: Monitoring and recording of all adverse events, with a particular focus on gastrointestinal and allergic reactions.
-
Data Analysis: Statistical comparison of the changes in efficacy endpoints from baseline to the end of the treatment period between the two groups.
Conclusion
Timegadine exhibits a unique pharmacological profile, distinguishing it from conventional NSAIDs through its dual inhibition of both the cyclooxygenase and lipoxygenase pathways. This broader mechanism of action may translate to enhanced anti-inflammatory efficacy and potentially disease-modifying properties, as suggested by preliminary clinical data in rheumatoid arthritis. However, for a comprehensive understanding of its comparative performance, further head-to-head studies with a wider range of NSAIDs, employing standardized in vitro and in vivo models, are warranted. The experimental protocols outlined in this guide provide a framework for such future investigations, which will be crucial in defining the therapeutic potential of Timegadine in the landscape of anti-inflammatory drug development.
References
- 1. Comparison timegadine versus naproxen in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene B4 production by stimulated whole blood: comparative studies with isolated polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Timegadine: more than a non-steroidal for the treatment of rheumatoid arthritis. A controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
Timegadine's Efficacy in Modulating Leukotriene B4 Formation: A Comparative Analysis
For Immediate Release
Copenhagen, Denmark – December 15, 2025 – In the landscape of anti-inflammatory research, the targeted inhibition of pro-inflammatory mediators is a cornerstone of therapeutic development. This guide provides a comparative analysis of Timegadine's effect on the formation of Leukotriene B4 (LTB4), a potent lipid mediator in the inflammatory cascade. This document is intended for researchers, scientists, and professionals in drug development, offering a concise yet comprehensive overview of Timegadine's performance against other LTB4-modulating agents, supported by experimental data.
Leukotriene B4 is a key chemoattractant for neutrophils and other leukocytes, playing a significant role in the amplification of inflammatory responses.[1] Its synthesis is initiated by the enzyme 5-lipoxygenase (5-LOX), which converts arachidonic acid into an unstable intermediate, Leukotriene A4 (LTA4). LTA4 is then subsequently converted to LTB4 by the enzyme LTA4 hydrolase. The modulation of this pathway is a critical target for anti-inflammatory therapies.
Timegadine, a tri-substituted guanidine (B92328) derivative, has demonstrated inhibitory effects on both cyclooxygenase and lipoxygenase pathways.[2] Notably, its action on the lipoxygenase pathway directly impacts the formation of LTB4, positioning it as a compound of interest for inflammatory diseases.
Comparative Efficacy of LTB4 Formation Inhibitors
To contextualize the efficacy of Timegadine, this guide compares its inhibitory action with other compounds known to modulate the LTB4 pathway. These alternatives include direct inhibitors of 5-lipoxygenase, such as Zileuton, and non-steroidal anti-inflammatory drugs (NSAIDs), like ibuprofen (B1674241), which primarily target the cyclooxygenase pathway.
| Compound | Mechanism of Action | Target Enzyme/Receptor | IC50 for LTB4 Inhibition (in vitro) | Reference |
| Timegadine | Lipoxygenase and Cyclooxygenase Inhibitor | 5-Lipoxygenase, Cyclooxygenase | 20 µM | [2] |
| Zileuton | 5-Lipoxygenase Inhibitor | 5-Lipoxygenase | Potent inhibition of LTB4 production | [3] |
| Ibuprofen | Cyclooxygenase Inhibitor | Cyclooxygenase-1 and -2 | No direct inhibition of LTB4 formation | |
| JNJ-26993135 | LTA4 Hydrolase Inhibitor | Leukotriene A4 Hydrolase | Potent inhibition of LTB4 production | [3] |
| CP-105,696 | LTB4 Receptor Antagonist | BLT1 Receptor | N/A (acts on receptor, not formation) |
Table 1: Comparative data of Timegadine and alternative LTB4 modulating agents. The table highlights the different mechanisms and potencies of various compounds in inhibiting LTB4 formation or its downstream effects. Zileuton is a well-established potent inhibitor, while NSAIDs like ibuprofen do not directly affect LTB4 synthesis. JNJ-26993135 represents a targeted approach at the LTA4 hydrolase step, and CP-105,696 acts by blocking the LTB4 receptor.
Experimental Protocols
The following section details the methodologies for key experiments cited in this guide, providing a framework for the in vitro validation of LTB4 inhibition.
In Vitro Inhibition of Leukotriene B4 Production in Human Polymorphonuclear Leukocytes (PMNLs)
This cell-based assay is a standard method to determine the efficacy of a compound in inhibiting LTB4 synthesis in a physiologically relevant cell type.
1. Isolation of Human PMNLs:
-
Whole blood is collected from healthy donors.
-
PMNLs are isolated using density gradient centrifugation.
-
Any remaining red blood cells are removed by hypotonic lysis.
-
Purified PMNLs are washed and resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution) to a final concentration of 1 x 10^7 cells/mL.
-
Cell viability is assessed using Trypan Blue exclusion and should be greater than 95%.
2. Cell Treatment:
-
100 µL of the PMNL suspension is pre-incubated in a 96-well plate at 37°C for 15 minutes.
-
Serial dilutions of the test compound (e.g., Timegadine) are prepared in a suitable solvent (e.g., DMSO) and added to the wells. The final solvent concentration should be kept low (e.g., <0.1%) to avoid cytotoxicity.
-
A vehicle control (solvent only) is included.
-
The cells are incubated with the compound for an additional 15 minutes at 37°C.
3. Stimulation of LTB4 Synthesis:
-
Calcium Ionophore A23187 is added to each well to a final concentration of 5 µM to stimulate LTB4 production.
-
The plate is incubated for 10 minutes at 37°C.
4. Termination and Sample Collection:
-
The reaction is stopped by placing the plate on ice and centrifuging at 400 x g for 10 minutes at 4°C.
-
The supernatant is carefully collected for LTB4 measurement.
5. LTB4 Quantification:
-
The concentration of LTB4 in the cell supernatants is measured using a commercial LTB4 Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
6. Data Analysis:
-
The percentage inhibition of LTB4 synthesis for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits 50% of LTB4 production) is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Molecular Pathway and Experimental Design
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: LTB4 Synthesis Pathway and Points of Inhibition.
Caption: Experimental Workflow for LTB4 Inhibition Assay.
References
- 1. Preparation of omega trideuterated sulfidopeptide leukotrienes: analysis by FAB/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple effects of a new anti-inflammatory agent, timegadine, on arachidonic acid release and metabolism in neutrophils and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Dual Cyclooxygenase and Lipoxygenase Inhibitors Targeting Hyaluronan-CD44v6 Pathway and Inducing Cytotoxicity in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Timegadine and Tiagabine Hydrochloride for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the pharmacological profiles of Timegadine and Tiagabine (B1662831) hydrochloride, supported by experimental data and detailed methodologies.
This guide provides a detailed comparative analysis of two pharmacologically distinct compounds: Timegadine, a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), and Tiagabine hydrochloride, a selective inhibitor of GABA transporter 1 (GAT1). While both are small molecules, their mechanisms of action, therapeutic targets, and clinical applications differ significantly. This document aims to provide a clear, data-driven comparison to inform research and development activities.
Overview and Chemical Properties
Timegadine and Tiagabine hydrochloride possess unique chemical structures that dictate their distinct pharmacological activities.
| Feature | Timegadine | Tiagabine Hydrochloride |
| Chemical Name | N-cyclohexyl-N''-(2-methyl-4-quinolyl)-N'-(2-thiazolyl)guanidine | (-)-(R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]nipecotic acid hydrochloride |
| Molecular Formula | C20H23N5S | C20H26ClNO2S2 |
| Molecular Weight | 365.5 g/mol | 412.0 g/mol |
| Therapeutic Class | Anti-inflammatory agent | Anticonvulsant, Anti-epileptic Agent |
| Primary Mechanism | Dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX)[1] | Selective GABA reuptake inhibitor (GAT1)[2] |
Mechanism of Action and Signaling Pathways
The divergent therapeutic effects of Timegadine and Tiagabine hydrochloride stem from their interaction with distinct signaling pathways.
Timegadine: Inhibition of the Arachidonic Acid Cascade
Timegadine exerts its anti-inflammatory effects by targeting key enzymes in the arachidonic acid cascade. It competitively inhibits both cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[1]
References
- 1. The pharmacokinetics of tiagabine in healthy elderly volunteers and elderly patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting microsomal prostaglandin E2 synthase-1 (mPGES-1): the development of inhibitors as an alternative to non-steroidal anti-inflammatory drugs (NSAIDs) - MedChemComm (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Efficacy of Timegadine and Other Lipoxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Timegadine with other notable lipoxygenase (LOX) inhibitors. The information is curated to assist researchers and professionals in drug development in making informed decisions by presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Introduction to Timegadine and Lipoxygenase Inhibition
Timegadine is a tri-substituted guanidine (B92328) derivative recognized for its anti-inflammatory properties. It uniquely functions as a dual inhibitor, targeting both cyclooxygenase (COX) and lipoxygenase (LOX) pathways in the arachidonic acid cascade.[1] This dual-action mechanism distinguishes it from many traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target the COX pathway. Lipoxygenases are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. Inhibition of the LOX pathway is a key therapeutic strategy for a range of inflammatory diseases.
Quantitative Comparison of Inhibitor Potency
The efficacy of an inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.
Important Note on Data Comparison: The following tables summarize the IC50 values for Timegadine and other selected lipoxygenase inhibitors. It is crucial to acknowledge that these values are compiled from various studies conducted under different experimental conditions (e.g., enzyme source, substrate concentration, assay type). Therefore, a direct comparison of absolute IC50 values between different tables may not be appropriate. The data is presented to provide a relative understanding of each compound's potency as reported in the cited literature.
Timegadine: A Dual COX/LOX Inhibitor
Timegadine's inhibitory action on both COX and LOX enzymes curtails the production of prostaglandins (B1171923) and leukotrienes, respectively, contributing to its broad anti-inflammatory effects.[1]
| Target Enzyme | Cell/Tissue Type | IC50 Value (µM) |
| Lipoxygenase (LOX) | Rat Peritoneal PMNL | 41[2] |
| Cyclooxygenase (COX) | Rabbit Platelets | 0.005 |
PMNL: Polymorphonuclear Leukocytes
Established Lipoxygenase Inhibitors
This section details the inhibitory potency of well-characterized lipoxygenase inhibitors.
Zileuton (B1683628): A direct 5-LOX inhibitor, Zileuton is clinically used in the management of asthma.[3][4]
| Target Enzyme | Cell/Tissue Type | IC50 Value (µM) |
| 5-Lipoxygenase | Rat Basophilic Leukemia Cells (Supernatant) | 0.5 |
| 5-Lipoxygenase | Rat Polymorphonuclear Leukocytes (PMNL) | 0.3 |
| 5-Lipoxygenase | Human Polymorphonuclear Leukocytes (PMNL) | 0.4[3] |
Nordihydroguaiaretic Acid (NDGA): A non-specific lipoxygenase inhibitor with antioxidant properties.[5][6]
| Target Enzyme | Cell Type/Condition | IC50 Value (µM) |
| Lipoxygenase | IL-2-independent lymphocyte proliferation | 2[6] |
| 5-Lipoxygenase | Tilapia thrombocytes | 2.3[7] |
| 12-Lipoxygenase | Tilapia thrombocytes | 1.6[7] |
| 15-Lipoxygenase | Tilapia thrombocytes | 1.7[7] |
FLAP (5-Lipoxygenase-Activating Protein) Inhibitors
FLAP is a crucial protein that presents arachidonic acid to 5-LOX. Inhibitors targeting FLAP offer an indirect mechanism to block leukotriene synthesis.[8]
MK-886: A potent and selective FLAP inhibitor.[9][10]
| Target | Condition | IC50 Value (nM) |
| FLAP | Binding Assay | 30[9] |
| Leukotriene Biosynthesis | Intact Leukocytes | 3[9] |
| Leukotriene Biosynthesis | Human Whole Blood | 1100[9] |
Other Dual COX/LOX Inhibitors
Licofelone: A dual COX/LOX inhibitor that has been investigated for the treatment of osteoarthritis.[11][12]
| Target Enzyme | Assay System | IC50 Value (µM) |
| 5-Lipoxygenase | Not Specified | 0.18[11] |
| Cyclooxygenase | Not Specified | 0.21[11] |
Tepoxalin: A dual COX/LOX inhibitor primarily used in veterinary medicine.[13][14]
| Target Enzyme | Cell/Tissue Type | IC50 Value (µM) |
| Lipoxygenase | RBL-1 Lysates | 0.15[13] |
| Lipoxygenase | Intact RBL-1 Cells | 1.7[13] |
| Cyclooxygenase | RBL-1 Lysates | 2.85[13] |
| Cyclooxygenase | Intact RBL-1 Cells | 4.2[13] |
RBL-1: Rat Basophilic Leukemia cell line
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used to determine the efficacy of lipoxygenase and cyclooxygenase inhibitors.
Cell-Free Lipoxygenase Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on purified lipoxygenase enzyme activity.
Principle: The activity of lipoxygenase is measured by monitoring the formation of hydroperoxides from a fatty acid substrate (e.g., linoleic acid or arachidonic acid), which results in an increase in absorbance at a specific wavelength (typically 234 nm).
Materials:
-
Purified lipoxygenase (e.g., soybean 15-LOX, human recombinant 5-LOX)
-
Substrate solution (e.g., linoleic acid or arachidonic acid in buffer)
-
Borate buffer (pH 9.0) or Tris-HCl buffer (pH 7.4)
-
Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound dilutions. A vehicle control (buffer with solvent) and a positive control (a known LOX inhibitor) should be included.
-
Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes).
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance at 234 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Lipoxygenase Inhibition Assay
Objective: To evaluate the inhibitory effect of a compound on lipoxygenase activity within a cellular context.
Principle: Cells capable of producing leukotrienes (e.g., polymorphonuclear leukocytes, macrophages) are stimulated to produce lipoxygenase products. The amount of these products is quantified in the presence and absence of the test inhibitor.
Materials:
-
Cell line or primary cells (e.g., human PMNLs, J774 macrophages)
-
Cell culture medium
-
Stimulating agent (e.g., calcium ionophore A23187, lipopolysaccharide - LPS)
-
Test compound (inhibitor)
-
Lysis buffer (if measuring intracellular products)
-
ELISA kit or LC-MS/MS for quantification of leukotrienes (e.g., LTB4)
Procedure:
-
Culture the cells to an appropriate density in a multi-well plate.
-
Pre-treat the cells with various concentrations of the test compound or vehicle control for a specified duration.
-
Stimulate the cells with the appropriate agonist to induce the lipoxygenase pathway.
-
After incubation, collect the cell supernatant or lyse the cells to release intracellular products.
-
Quantify the amount of a specific leukotriene (e.g., LTB4) in the samples using a validated method like ELISA or LC-MS/MS.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the stimulated vehicle control.
-
Determine the IC50 value as described in the cell-free assay protocol.
Dual COX/LOX Inhibition Assay (Whole Blood Assay)
Objective: To assess the simultaneous inhibition of cyclooxygenase and lipoxygenase pathways in a physiologically relevant ex vivo model.
Principle: Freshly drawn whole blood is stimulated to produce both prostaglandins (via COX) and leukotrienes (via LOX). The levels of these eicosanoids are measured after treatment with the test compound.
Materials:
-
Freshly drawn heparinized human whole blood
-
Stimulating agents (e.g., LPS for COX-2 induction, calcium ionophore A23187 for LOX activation)
-
Test compound (inhibitor)
-
ELISA kits or LC-MS/MS for quantification of PGE2 (a COX product) and LTB4 (a LOX product)
Procedure:
-
Aliquot fresh whole blood into tubes.
-
Add various concentrations of the test compound or vehicle control and pre-incubate.
-
Add the stimulating agent(s) to initiate the synthesis of eicosanoids.
-
Incubate at 37°C for a specified period.
-
Stop the reaction by placing the tubes on ice and then centrifuge to obtain plasma.
-
Quantify the levels of PGE2 and LTB4 in the plasma samples using appropriate methods.
-
Calculate the percentage of inhibition for both COX and LOX pathways for each concentration of the test compound.
-
Determine the respective IC50 values.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the arachidonic acid signaling cascade and a general workflow for inhibitor screening.
Caption: Arachidonic acid cascade and points of inhibition.
Caption: Workflow for LOX inhibitor screening.
References
- 1. apexbt.com [apexbt.com]
- 2. Multiple effects of a new anti-inflammatory agent, timegadine, on arachidonic acid release and metabolism in neutrophils and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nordihydroguaiaretic acid blocks IL-2-independent lymphocyte proliferation and enhances responses to PPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of 12- and 15-lipoxygenase activities and protection of human and tilapia low density lipoprotein oxidation by I-Tiao-Gung (Glycine tomentella) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Licofelone--a novel analgesic and anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Licofelone - Novel Analgesic and Anti-Inflammatory Agent for Osteoarthritis - Clinical Trials Arena [clinicaltrialsarena.com]
- 13. Tepoxalin: a dual cyclooxygenase/5-lipoxygenase inhibitor of arachidonic acid metabolism with potent anti-inflammatory activity and a favorable gastrointestinal profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validating the Anti-inflammatory Effects of Timegadine in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Timegadine with two widely used non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Diclofenac, based on their performance in established animal models of inflammation. The information is intended to assist researchers in evaluating the potential of Timegadine as an anti-inflammatory agent.
Executive Summary
Timegadine, a tri-substituted guanidine (B92328) derivative, exhibits a unique anti-inflammatory profile by inhibiting both the cyclooxygenase (COX) and lipoxygenase pathways. This dual inhibition mechanism distinguishes it from traditional NSAIDs like Indomethacin and Diclofenac, which primarily target the COX pathway. In preclinical animal models, Timegadine has demonstrated efficacy in reducing acute inflammation and shows promise in mitigating the complex pathologies of chronic inflammatory conditions such as adjuvant-induced arthritis. While direct quantitative comparisons with established NSAIDs are limited in publicly available literature, the existing data suggests Timegadine possesses significant anti-inflammatory activity.
Mechanism of Action: A Comparative Overview
The primary mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain. Timegadine distinguishes itself by also inhibiting the lipoxygenase pathway, thereby reducing the production of leukotrienes, another important class of inflammatory mediators.
Below is a diagram illustrating the arachidonic acid cascade and the points of inhibition for Timegadine, Indomethacin, and Diclofenac.
Comparative Efficacy in Animal Models
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating acute inflammation. Edema is induced by injecting carrageenan into the rat's paw, and the anti-inflammatory effect of a drug is measured by the reduction in paw swelling.
Data Presentation: Inhibition of Carrageenan-Induced Paw Edema
| Drug | Dose (mg/kg) | Route of Administration | Time of Measurement (hours post-carrageenan) | Inhibition of Edema (%) |
| Timegadine | Dose-dependent | Oral | Not Specified | Significant inhibition observed[1] |
| Indomethacin | 10 | Oral | 2 | 54[2] |
| 10 | Oral | 3 | 54[2] | |
| 10 | Oral | 4 | 54[2] | |
| Diclofenac | 5 | Oral | 2 | 56.17[3] |
| 20 | Oral | 3 | 71.82[3] |
Note: Specific dose-response data for Timegadine in the carrageenan-induced paw edema model was not available in the reviewed literature.
Adjuvant-Induced Arthritis in Rats
This model mimics the chronic inflammation and joint destruction seen in human rheumatoid arthritis. Arthritis is induced by injecting Freund's Complete Adjuvant (FCA) into the rat's paw.
Data Presentation: Efficacy in Adjuvant-Induced Arthritis
| Drug | Dose (mg/kg) | Route of Administration | Key Findings |
| Timegadine | Not Specified | Not Specified | Inhibited primary and secondary lesions, leukocytosis, and hyperfibrinogenemia. Effective in reducing the severity of established disease[1]. |
| Indomethacin | 2.5 | Oral | Significantly reduced paw volume increase over 14 days of treatment. |
| Diclofenac | 10 (intramuscularly, every 5 days) | Intramuscular | Studied for toxic manifestations, implying anti-inflammatory activity at this dose. |
Note: Quantitative data on paw volume reduction for Timegadine in the adjuvant-induced arthritis model was not available in the reviewed literature.
Enzyme Inhibition Profile
The inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific enzyme. A lower IC50 value indicates greater potency.
Data Presentation: In Vitro Enzyme Inhibition (IC50 Values)
| Drug | COX-1 (μM) | COX-2 (μM) | 5-Lipoxygenase (μM) |
| Timegadine | 0.031 (platelets)[4] | Not Specified | 41[4] |
| Indomethacin | 0.009[5] | 0.31[5] | Not applicable |
| Diclofenac | 0.076[5] | 0.026[5] | Not applicable |
Experimental Protocols
Carrageenan-Induced Paw Edema
A standardized protocol for this model is outlined below.
Detailed Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Fasting: Rats are fasted overnight with free access to water.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Drug Administration: Animals are divided into groups and administered the test compound (Timegadine, Indomethacin, or Diclofenac) or the vehicle (control) via the desired route (e.g., oral gavage).
-
Induction of Edema: After a specified time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group compared to the control group.
Adjuvant-Induced Arthritis
This model involves the induction of a systemic inflammatory response.
Detailed Methodology:
-
Animals: Lewis or Wistar rats are commonly used as they are susceptible to developing adjuvant arthritis.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the plantar surface of the right hind paw.
-
Drug Administration: Treatment with Timegadine, Indomethacin, Diclofenac, or vehicle is typically initiated on the day of adjuvant injection or after the establishment of arthritis and continued daily for a specified period (e.g., 14-28 days).
-
Assessment of Arthritis: The severity of arthritis is assessed by measuring the following parameters:
-
Paw Volume: The volume of both the injected and non-injected paws is measured periodically.
-
Arthritic Score: A visual scoring system is used to grade the severity of inflammation in each paw.
-
Body Weight: Changes in body weight are monitored as an indicator of systemic inflammation.
-
-
Histopathology: At the end of the study, joints may be collected for histopathological examination to assess cartilage and bone erosion.
Conclusion
Timegadine presents a compelling profile as an anti-inflammatory agent due to its dual inhibition of both cyclooxygenase and lipoxygenase pathways. Preclinical data from animal models confirms its anti-inflammatory efficacy in both acute and chronic inflammatory settings. However, a lack of publicly available, detailed dose-response data in standardized models like carrageenan-induced paw edema makes direct quantitative comparisons with established NSAIDs such as Indomethacin and Diclofenac challenging. Further studies providing such data would be invaluable for fully elucidating the therapeutic potential of Timegadine and its position relative to other anti-inflammatory drugs. Researchers are encouraged to consider the unique mechanism of action of Timegadine in the design of future investigations into novel anti-inflammatory therapies.
References
- 1. inotiv.com [inotiv.com]
- 2. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rodent Anesthesia and Analgesia Guideline [ohiostateresearch.knowledgebase.co]
- 4. Quantitative Dynamic Models of Arthritis Progression in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison of Timegadine and Indomethacin for Researchers
This guide provides a detailed, objective comparison of the anti-inflammatory agents Timegadine and indomethacin (B1671933), tailored for researchers, scientists, and drug development professionals. The following sections will delve into their mechanisms of action, present available quantitative data from experimental studies, and outline relevant experimental protocols.
Mechanism of Action
Indomethacin is a well-established nonsteroidal anti-inflammatory drug (NSAID) that primarily functions as a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] By blocking these enzymes, indomethacin prevents the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of pain, fever, and inflammation.[1][2] Its potent anti-inflammatory effects are utilized in the management of various conditions, including rheumatoid arthritis, osteoarthritis, and gouty arthritis.[2]
Timegadine , a tri-substituted guanidine (B92328) derivative, exhibits a broader mechanism of action by inhibiting both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This dual inhibition allows Timegadine to block the synthesis of both prostaglandins and leukotrienes, another class of potent pro-inflammatory mediators. This distinct profile suggests that Timegadine may offer a different therapeutic approach to inflammatory diseases compared to traditional NSAIDs.
Signaling Pathways
The following diagrams illustrate the points of inhibition for Timegadine and indomethacin within the arachidonic acid cascade.
Quantitative Data Summary
The following tables summarize the available quantitative data for Timegadine and indomethacin. It is important to note that the data are compiled from various studies and may not be directly comparable due to differing experimental conditions.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | System | IC50 |
| Timegadine | Cyclooxygenase | Rabbit Platelets | 3.1 x 10-8 M |
| Lipoxygenase | Rat Peritoneal PMNLs | 4.1 x 10-5 M | |
| Arachidonic Acid Release | Rat Peritoneal PMNLs & Rabbit Platelets | 2.7 x 10-5 M | |
| Indomethacin | COX-1 | Ovine | 0.42 µM |
| COX-2 | Human | 2.75 µM |
Data for Timegadine is sourced from a study on its effects on arachidonic acid metabolism in neutrophils and platelets. Data for Indomethacin is from an LC-MS-MS based COX inhibition assay.
Table 2: In Vivo Anti-inflammatory Activity in Animal Models
| Compound | Model | Animal | Dosage | Efficacy |
| Timegadine | Adjuvant-Induced Arthritis | Rat | 10-30 mg/kg/day (oral) | Significantly inhibited primary and secondary lesions |
| Indomethacin | Adjuvant-Induced Arthritis | Rat | 1 mg/kg | 29% inhibition of chronic inflammation on day 21 |
| Carrageenan-Induced Paw Edema | Rat | 10 mg/kg | 87.3% inhibition |
Efficacy data for both compounds are from separate studies and not from a head-to-head comparison.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
A common method to determine the inhibitory activity of compounds against COX enzymes is through an in vitro assay measuring the production of prostaglandins.
Protocol:
-
Enzyme Preparation: Purified COX-1 or COX-2 enzyme is prepared in a suitable buffer.
-
Compound Preparation: Stock solutions of Timegadine or indomethacin are prepared (typically in DMSO) and serially diluted to a range of concentrations.
-
Incubation: The enzyme is pre-incubated with the test compound or vehicle control for a specified time to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of prostaglandin produced is quantified using methods such as ELISA or LC-MS/MS.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition) is determined by plotting the percent inhibition against the compound concentration.
Adjuvant-Induced Arthritis in Rats
This is a widely used animal model for studying chronic inflammation and the efficacy of anti-arthritic drugs.
Protocol:
-
Induction: Arthritis is induced in rats (e.g., Lewis or Sprague-Dawley strains) by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the paw or base of the tail.
-
Treatment: Animals are randomly assigned to treatment groups and receive daily oral doses of Timegadine, indomethacin, or a vehicle control.
-
Assessment: The severity of arthritis is assessed regularly by measuring paw volume (plethysmometry) and assigning a clinical arthritis score based on the degree of inflammation in multiple joints.
-
Endpoint Analysis: At the end of the study, blood samples may be collected to measure systemic inflammatory markers. The animals are then euthanized, and the joints are collected for histopathological examination to assess cartilage and bone erosion.
Side Effect Profile
A critical aspect of any therapeutic agent is its safety and tolerability.
Indomethacin is associated with a well-documented range of side effects, primarily related to its potent inhibition of COX-1.
-
Gastrointestinal: Common side effects include dyspepsia, nausea, and abdominal pain. More severe complications can include peptic ulcers, gastrointestinal bleeding, and perforation.
-
Renal: Indomethacin can cause sodium and fluid retention, and in some cases, acute kidney injury, particularly in patients with pre-existing renal impairment.[3]
-
Cardiovascular: Like other non-selective NSAIDs, indomethacin is associated with an increased risk of cardiovascular thrombotic events, including myocardial infarction and stroke.[4]
Timegadine has been reported to have a side effect profile that includes gastrointestinal and allergic reactions. However, detailed, large-scale comparative safety data against other NSAIDs is limited. Its dual inhibition of COX and LOX pathways could theoretically lead to a different side effect profile compared to selective COX inhibitors.
Conclusion
Timegadine and indomethacin are both potent anti-inflammatory agents, but they exhibit distinct mechanisms of action. Indomethacin's activity is primarily through the inhibition of COX enzymes, while Timegadine's dual inhibition of both COX and LOX pathways may offer a broader spectrum of anti-inflammatory effects.
The available preclinical and clinical data suggest that both compounds are effective in models of arthritis. However, a direct, comprehensive head-to-head comparison with standardized experimental protocols and quantitative endpoints is necessary to definitively establish their relative efficacy and safety. Researchers investigating novel anti-inflammatory therapies may find the distinct mechanism of Timegadine an interesting avenue for further exploration, particularly in inflammatory conditions where both prostaglandins and leukotrienes play a significant pathological role. Future studies should focus on direct comparative trials to better delineate the therapeutic potential and risk-benefit profile of Timegadine relative to established NSAIDs like indomethacin.
References
- 1. Effects of indomethacin administration on bone turnover and bone mass in adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple effects of a new anti-inflammatory agent, timegadine, on arachidonic acid release and metabolism in neutrophils and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute intrinsic renal failure induced by indomethacin: role of prostaglandin synthetase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Timegadine Hydrochloride: An In Vitro to In Vivo Correlation and Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the anti-inflammatory activity of Timegadine (B1209897) hydrochloride, its correlation from laboratory assays to preclinical models, and a comparison with alternative dual COX/LOX inhibitors.
Timegadine hydrochloride is a tri-substituted guanidine (B92328) derivative that has demonstrated notable anti-inflammatory properties.[1] Its primary mechanism of action is the dual inhibition of two key enzyme families in the arachidonic acid cascade: cyclooxygenases (COX) and lipoxygenases (LOX). By targeting both pathways, Timegadine effectively curtails the production of pro-inflammatory eicosanoids, namely prostaglandins (B1171923) and leukotrienes.[2] This dual-action mechanism distinguishes it from traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target the COX pathway.
This guide provides an objective comparison of this compound's performance with other alternatives, supported by available experimental data. It aims to bridge the understanding of its in vitro activity with its in vivo efficacy, a critical aspect of preclinical drug development known as in vitro to in vivo correlation (IVIVC).
Mechanism of Action: Dual Inhibition of Arachidonic Acid Metabolism
Timegadine's anti-inflammatory effects stem from its ability to interfere with the metabolism of arachidonic acid at multiple levels. It not only competitively inhibits the COX and LOX enzymes but also hinders the initial release of arachidonic acid from cellular phospholipids.[2][3]
Caption: Signaling pathway of Timegadine's dual inhibition.
In Vitro Activity
The in vitro potency of Timegadine has been evaluated in various cell-based and enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate its inhibitory effects on both COX and LOX pathways, as well as on the release of arachidonic acid. It is important to note that these values can vary depending on the specific experimental conditions and biological system used.
| Compound | Target | IC50 | Cell/Enzyme System |
| Timegadine | Cyclooxygenase (COX) | 5 nM - 20 µM | Washed rabbit platelets, Rat brain |
| Lipoxygenase (LOX) | 34 µM | Human neutrophils | |
| Arachidonic Acid Release | 27 µM | Rat peritoneal PMNLs & Rabbit platelets | |
| Licofelone | Cyclooxygenase-2 (COX-2) | 0.21 µM | Purified Human Recombinant Enzyme |
| 5-Lipoxygenase (5-LOX) | 0.18 µM | Purified Enzyme Assay |
Data compiled from multiple sources.[3][4][5]
In Vivo Efficacy
Preclinical studies in animal models of inflammation have confirmed the anti-inflammatory effects of Timegadine. While specific ED50 values (the dose that produces 50% of the maximal effect) are not consistently reported in publicly available literature, studies have shown dose-dependent inhibition of inflammation in various models.
Carrageenan-Induced Paw Edema in Rats: Timegadine has been shown to dose-dependently inhibit the swelling (edema) induced by carrageenan injection in the rat paw, a standard model for acute inflammation.[6]
Adjuvant-Induced Arthritis in Rats: In this model of chronic inflammation, which shares some pathological features with human rheumatoid arthritis, daily oral administration of Timegadine (10 to 30 mg/kg) significantly inhibited both the primary and secondary lesions when treatment was initiated at the time of disease induction.[4]
A direct quantitative in vitro to in vivo correlation for Timegadine is challenging to establish from the available literature due to the lack of comprehensive pharmacokinetic data in relevant animal models that can be directly compared with the in vitro potency data. Human pharmacokinetic studies have been conducted, but correlating this with preclinical efficacy in rats requires species-specific pharmacokinetic data.[7]
Comparative Analysis with Licofelone
Licofelone is another well-characterized dual COX/LOX inhibitor, providing a relevant benchmark for comparison.
| Feature | This compound | Licofelone |
| Mechanism | Dual COX/LOX inhibitor, inhibits arachidonic acid release | Dual COX/LOX inhibitor |
| In Vitro Potency | Potent COX and moderate LOX inhibition | Balanced and potent COX-2 and 5-LOX inhibition |
| In Vivo Efficacy | Demonstrated efficacy in acute and chronic inflammation models in rats | Demonstrated efficacy in acute and chronic inflammation models in rats |
| Clinical Development | Investigated for rheumatoid arthritis | Investigated for osteoarthritis |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to assess the activity of dual COX/LOX inhibitors.
Caption: Generalized experimental workflows.
In Vitro COX/LOX Inhibition Assay
Objective: To determine the in vitro potency of a compound in inhibiting COX and LOX enzymes.
-
Enzyme/Cell Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes, or cell lysates containing these enzymes (e.g., from platelets or inflammatory cells). For LOX activity, human neutrophils or other relevant cell types are often used.
-
Incubation: The enzyme or cell preparation is pre-incubated with various concentrations of the test compound (e.g., Timegadine) or a vehicle control.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Product Quantification: The reaction is stopped after a defined period, and the levels of the enzymatic products (prostaglandins for COX, leukotrienes for LOX) are quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of enzyme activity is calculated to determine the IC50 value.
In Vivo Carrageenan-Induced Paw Edema Model
Objective: To assess the acute anti-inflammatory activity of a compound.
-
Animals: Typically, male Wistar or Sprague-Dawley rats are used.
-
Compound Administration: The test compound is administered orally or via another relevant route at various doses. A control group receives the vehicle.
-
Induction of Edema: A short time after compound administration (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar region of one of the hind paws.
-
Measurement of Edema: The volume of the paw is measured at regular intervals after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema for each dose group is calculated by comparing the increase in paw volume to the control group.
In Vivo Adjuvant-Induced Arthritis Model
Objective: To evaluate the efficacy of a compound in a model of chronic inflammation.
-
Animals: Lewis rats are commonly used as they are highly susceptible to the induction of adjuvant arthritis.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant at the base of the tail or in a footpad.
-
Compound Administration: Dosing with the test compound typically begins on the day of adjuvant injection (prophylactic protocol) or after the onset of clinical signs of arthritis (therapeutic protocol) and continues for a specified period (e.g., 14-28 days).
-
Assessment of Arthritis: The severity of arthritis is assessed regularly by scoring the clinical signs (e.g., paw swelling, erythema, joint mobility) and by measuring the volume of the paws. At the end of the study, histological analysis of the joints can be performed.
-
Data Analysis: The effect of the compound on the arthritis score and paw volume is compared to the vehicle-treated control group.
Conclusion
This compound presents a compelling profile as a dual inhibitor of the COX and LOX pathways, with demonstrated anti-inflammatory activity in both in vitro and in vivo settings. While a precise quantitative IVIVC is not fully established from publicly available data, the qualitative evidence strongly supports the translation of its enzymatic inhibition to in vivo efficacy. Further studies detailing the pharmacokinetic and pharmacodynamic relationship in preclinical models would be invaluable for a more definitive correlation. The comparison with other dual inhibitors like Licofelone highlights the therapeutic potential of this class of compounds in managing inflammatory disorders. The experimental protocols outlined provide a foundational framework for researchers to further investigate and compare the activity of Timegadine and other novel anti-inflammatory agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Multiple effects of a new anti-inflammatory agent, timegadine, on arachidonic acid release and metabolism in neutrophils and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. An unusual profile of activity of a new basic anti-inflammatory drug, timegadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacokinetics of timegadine and two of its metabolites after multiple oral dosing, and the effects of concomitant administration of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Timegadine Hydrochloride: A Review of Publicly Available Methods
A comprehensive search of scientific literature and patent databases has revealed a notable scarcity of publicly available information regarding the specific synthesis methods for Timegadine hydrochloride. While the chemical structure, IUPAC name (2-cyclohexyl-1-(2-methylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine;hydrochloride), and CAS number (71080-06-3) are well-documented, detailed experimental protocols, including reaction conditions, yield, and purity data, remain largely undisclosed in the public domain.
This lack of detailed synthesis information prevents a direct comparison of different manufacturing routes, which would typically involve an analysis of efficiency, cost-effectiveness, and the green chemistry profile of each method. General principles of organic chemistry suggest that the synthesis of a complex trisubstituted guanidine (B92328) like Timegadine would likely involve a multi-step process. Potential synthetic strategies could include the guanylation of a substituted amine with a suitable guanylating agent or the conversion of a corresponding thiourea (B124793) derivative. However, without specific examples from literature or patents, any proposed pathway would be purely speculative.
For researchers and drug development professionals, this information gap highlights a potential area for synthetic methodology development. The development of a novel, efficient, and well-documented synthesis of this compound could be of significant value.
Mechanism of Action: Inhibition of COX and LOX Pathways
Despite the lack of synthesis data, the mechanism of action of Timegadine as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) is established. These enzymes are critical in the metabolism of arachidonic acid, a key inflammatory mediator. By inhibiting both pathways, Timegadine can effectively reduce the production of a wide range of pro-inflammatory eicosanoids, including prostaglandins (B1171923) and leukotrienes.
Below is a diagram illustrating the signaling pathway affected by Timegadine.
Caption: Timegadine's inhibition of COX and LOX pathways.
Conclusion
While a detailed guide comparing the synthesis methods of this compound cannot be provided due to the absence of public data, its role as a dual inhibitor of the COX and LOX inflammatory pathways is understood. The lack of synthetic information presents an opportunity for further research and development in the field of medicinal chemistry. The development and publication of a robust and reproducible synthesis for this compound would be a valuable contribution to the scientific community.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Timegadine Hydrochloride
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Timegadine hydrochloride, a compound identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, requires stringent disposal procedures to mitigate risks to personnel and the environment.[1] This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring compliance with general laboratory safety protocols.
Core Principles of Chemical Waste Management
The disposal of this compound falls under the broader category of hazardous chemical waste management. Key principles include:
-
Waste Minimization: Whenever possible, experimental designs should aim to minimize the generation of chemical waste.[2]
-
Segregation: this compound waste, as a halogenated organic compound, must be segregated from non-halogenated and other incompatible waste streams to prevent dangerous reactions and to facilitate proper disposal.[3][4][5]
-
Proper Labeling and Storage: All waste containers must be clearly labeled and stored in designated Satellite Accumulation Areas (SAAs) until collection by the institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[2][6]
-
Avoid Improper Disposal: Hazardous chemicals like this compound must never be disposed of down the drain or in regular trash.[2][7]
Quantitative Data and Disposal Parameters
Specific quantitative limits for the disposal of this compound (e.g., concentration thresholds for sewer discharge) are not publicly available and are generally not applicable due to its hazardous nature. The primary directive is to treat all concentrations of this compound waste as hazardous.
| Parameter | Guideline | Citation |
| Drain Disposal | Prohibited. Hazardous chemicals must not be poured down the drain. | [2] |
| Solid Waste Disposal | Prohibited for untreated chemical waste. Empty, triple-rinsed containers may be disposed of as regular trash after defacing the label. | [8] |
| pH Range for Aqueous Waste | While general guidelines for some aqueous wastes suggest a pH between 5.5 and 10.5 for drain disposal, this is not applicable to this compound due to its toxicity. | [7] |
| Satellite Accumulation Area (SAA) Limit | A maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste may be stored in an SAA. | [2] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting. This procedure is designed to be a general guideline; always consult and adhere to your institution's specific EHS protocols.
Materials:
-
Designated, compatible, and properly labeled hazardous waste container (often green for halogenated organic waste)[3][5]
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
Chemical fume hood
-
Hazardous waste tags
Procedure:
-
Container Preparation:
-
Obtain a designated waste container from your institution's EHS department that is compatible with this compound.
-
Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.[6][9]
-
Affix a hazardous waste tag to the container before adding any waste. Fill out all required information, including the full chemical name ("this compound"), the accumulation start date, and the name of the principal investigator or laboratory.[3]
-
-
Waste Accumulation:
-
All transfers of this compound waste into the container must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Do not mix this compound waste with other waste streams, such as non-halogenated solvents, acids, bases, or oxidizers.[5][6]
-
Keep the waste container securely closed at all times, except when adding waste.[2][6]
-
Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.[3]
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[2][6]
-
The SAA should be a well-ventilated, cool, and dry area, away from direct sunlight and sources of ignition.[3]
-
Ensure the waste container is stored in secondary containment, such as a chemically resistant tub, to contain any potential leaks.[8][9]
-
-
Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time (consult your institution's policy, often not exceeding one year), request a waste pickup from your institution's EHS department.[2][6]
-
Do not transport hazardous waste outside of the laboratory. Trained EHS personnel will handle the collection and final disposal.[8]
-
-
Spill and Emergency Procedures:
-
In the event of a spill, immediately alert others in the area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material like vermiculite (B1170534) or sand.
-
Collect the contaminated absorbent material, place it in a sealed and labeled container, and dispose of it as hazardous waste.[3]
-
For large spills, or if you are unsure how to proceed, contact your institution's EHS emergency line immediately.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure, from waste generation to final collection.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound|71080-06-3|MSDS [dcchemicals.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. benchchem.com [benchchem.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. bucknell.edu [bucknell.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. acs.org [acs.org]
- 8. vumc.org [vumc.org]
- 9. danielshealth.com [danielshealth.com]
Personal protective equipment for handling Timegadine hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Timegadine hydrochloride (CAS No. 71080-06-3), including operational and disposal plans.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemically resistant gloves should be worn. The specific glove material should be chosen based on the solvent being used and breakthrough time. |
| Body Protection | Impervious Clothing | A lab coat or other impervious clothing is required to prevent skin contact. |
| Respiratory Protection | Suitable Respirator | To be used when handling the powder form to avoid inhalation of dust, or when adequate ventilation is not available. The type of respirator should be selected based on a risk assessment. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Ensure the container is clearly labeled with the chemical name and any hazard warnings.
2. Storage:
-
Keep the container tightly sealed.
-
Store in a cool, well-ventilated area.
-
Protect from direct sunlight and sources of ignition.
-
For long-term stability, store the powder at -20°C and solutions at -80°C.
3. Handling and Use:
-
Handle only in areas with appropriate exhaust ventilation, such as a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Prevent contact with skin, eyes, and inhalation of the substance.
-
Do not eat, drink, or smoke in the handling area.
4. Disposal Plan:
-
Dispose of contaminated material and the container at an approved waste disposal facility.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Do not allow the product to enter drains or water courses.
Emergency Procedures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use full personal protective equipment. Absorb solutions with an inert, liquid-binding material (e.g., diatomite).
-
Decontaminate: Scrub surfaces and equipment with alcohol.
-
Dispose: Collect all contaminated materials in a sealed container for proper disposal according to regulations.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: If swallowed, rinse mouth with water (only if the person is conscious). Do not induce vomiting. Seek immediate medical attention.
Below is a diagram illustrating the standard operational workflow for handling this compound and the appropriate emergency response procedures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
